benzene;1H-pyrazole
Description
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Structure
2D Structure
Properties
CAS No. |
835653-09-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
benzene;1H-pyrazole |
InChI |
InChI=1S/C6H6.C3H4N2/c1-2-4-6-5-3-1;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5) |
InChI Key |
XLTRGZZLGXNXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CNN=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Properties of 1-Phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1-phenyl-1H-pyrazole (also referred to as benzene-1H-pyrazole). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.
Core Physicochemical Properties
1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂.[1][2][3][4] It consists of a phenyl group attached to a pyrazole ring at the nitrogen atom in position 1.[1][5] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including heterocyclic sulfonamide γ-secretase inhibitors and potent phosphodiesterase 10A (PDE10A) inhibitors.[6]
The quantitative physicochemical data for 1-phenyl-1H-pyrazole are summarized in the tables below for clarity and comparative analysis.
Table 1: Identification and Structural Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-phenyl-1H-pyrazole | [5] |
| Synonyms | N-Phenylpyrazole, 1-Phenylpyrazole | [1][2][5] |
| CAS Number | 1126-00-7 | [1][2][3][5][7][8] |
| Molecular Formula | C₉H₈N₂ | [1][2][3][4][8] |
| Molecular Weight | 144.17 g/mol | [1][5] |
| Appearance | Clear, colorless to yellow liquid |[1][8] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 11 °C | [1][8] | |
| Boiling Point | 141-142 °C | at 30 mmHg | [1][8][9] |
| Density | 1.091 g/mL | at 25 °C | [1][9][10] |
| Flash Point | 109 - 113 °C | closed cup | [1][9][10] |
| Refractive Index | 1.596 | at 20 °C |[9] |
Table 3: Solubility and Partitioning Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Water Solubility | Soluble | [1] | |
| pKa | 0.16 ± 0.10 | Predicted | [1] |
| LogP | 2.20 | |[7] |
Experimental Protocols
The determination and synthesis of pyrazole derivatives involve several established laboratory techniques. Below are detailed methodologies for key experimental procedures cited in the literature.
2.1 Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole ring is a well-documented process. A widely used protocol involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid.[11]
General Protocol for Acid-Catalyzed Pyrazole Synthesis:
-
Reaction Setup: A 1,3-dicarbonyl compound and a hydrazine (e.g., phenylhydrazine) are mixed in a suitable solvent, such as ethanol.
-
Catalyst Addition: An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.[11]
-
Cyclocondensation: The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to 6 hours, to facilitate the cyclocondensation reaction.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The pH of the residue is adjusted to neutral.
-
Purification: The crude product is isolated, often through filtration if it crystallizes upon cooling.[12] Recrystallization from a suitable solvent (e.g., methanol) is performed to yield the purified pyrazole product.[12]
The logical workflow for this synthesis is illustrated in the diagram below.
2.2 Analytical Characterization
The structural confirmation and purity assessment of 1-phenyl-1H-pyrazole and its derivatives are typically performed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity and quantification can be determined using reverse-phase (RP) HPLC. A common method employs a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of the synthesized compound is confirmed using ¹H and ¹³C NMR. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule by observing the absorption of infrared radiation at specific wavenumbers.[13]
Structure-Property Relationships
The physicochemical properties of 1-phenyl-1H-pyrazole are directly linked to its molecular structure. The combination of an aromatic phenyl group and a heterocyclic pyrazole ring dictates its behavior in various chemical and biological systems.
-
Lipophilicity (LogP): The presence of the nonpolar phenyl group contributes significantly to the compound's lipophilicity, as indicated by a LogP value of 2.20.[7] This property is crucial for membrane permeability in drug development.
-
Basicity (pKa): The pyrazole ring contains nitrogen atoms, which can act as weak bases. The predicted pKa of 0.16 suggests that 1-phenyl-1H-pyrazole is a very weak base.[1]
-
Solubility: Despite its lipophilic phenyl group, the compound is reported as soluble in water, likely due to the polar nature of the pyrazole ring's nitrogen atoms, which can engage in hydrogen bonding.[1]
-
Thermal Properties: The compound's relatively high boiling point is consistent with its molecular weight and aromatic character, which lead to significant intermolecular forces.[1][9]
References
- 1. 1-PHENYLPYRAZOLE | 1126-00-7 [chemicalbook.com]
- 2. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 4. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]
- 5. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1-Phenylpyrazole | SIELC Technologies [sielc.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]
- 10. 1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. jocpr.com [jocpr.com]
- 12. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole, a key heterocyclic moiety in many pharmaceutical compounds. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, materials science, and organic synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-phenyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.90 | Doublet of Doublets | H-5' |
| 7.72 | Doublet | H-2, H-6 |
| 7.48 | Triplet | H-3, H-5 |
| 7.31 | Triplet | H-4 |
| 6.50 | Triplet | H-4' |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 140.9 | C-5' |
| 139.8 | C-1 |
| 129.5 | C-3, C-5 |
| 128.5 | C-3' |
| 127.2 | C-4 |
| 119.2 | C-2, C-6 |
| 108.0 | C-4' |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 1600, 1500 | C=C Aromatic Ring Stretch |
| 1553 | C=N Stretch (Pyrazole Ring)[1] |
| 1108 | N-N Stretch (Pyrazole Ring)[1] |
| 750, 690 | C-H Out-of-Plane Bending (Monosubstituted Benzene) |
Mass Spectrometry (MS)
The mass spectrum of 1-phenyl-1H-pyrazole is characterized by a prominent molecular ion peak and several key fragments. The molecular weight of 1-phenyl-1H-pyrazole is 144.17 g/mol .[2][3][4][5]
| m/z | Relative Intensity | Assignment |
| 144 | High | [M]⁺ (Molecular Ion) |
| 117 | Moderate | [M - HCN]⁺ |
| 90 | Moderate | [M - N₂ - H]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
| 51 | Moderate | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-phenyl-1H-pyrazole.
Materials:
-
1-phenyl-1H-pyrazole (solid)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Volumetric flask and pipette
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-phenyl-1H-pyrazole and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).
-
Apply a Fourier transform to the FID.
-
-
Data Processing:
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1-phenyl-1H-pyrazole to identify its functional groups.
Materials:
-
1-phenyl-1H-pyrazole (liquid or low-melting solid)
-
Salt plates (e.g., NaCl or KBr)
-
A suitable volatile solvent (e.g., dichloromethane or acetone) if the sample is solid.
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid/Melt):
-
If 1-phenyl-1H-pyrazole is a liquid at room temperature or has a low melting point, place a small drop directly between two salt plates.
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (Solid Film):
-
Dissolve a small amount of solid 1-phenyl-1H-pyrazole in a few drops of a volatile solvent.
-
Apply a drop of the solution to the face of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Spectrum Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the corresponding functional groups using correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-phenyl-1H-pyrazole.
Materials:
-
1-phenyl-1H-pyrazole
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
Instrumentation:
-
A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Procedure:
-
Sample Introduction:
-
GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-phenyl-1H-pyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 4. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole, 1-phenyl- (CAS 1126-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Crystal Structure Analysis of 1-Phenyl-1H-Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure analysis of 1-phenyl-1H-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.
Core Concepts in Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] This technique relies on the diffraction of an X-ray beam by the ordered lattice of a crystal, producing a unique diffraction pattern.[2] Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined with high precision.[2]
Data Presentation: Crystallographic Data of Representative 1-Phenyl-1H-Pyrazole Derivatives
The following tables summarize key crystallographic data for several 1-phenyl-1H-pyrazole derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for Selected 1-Phenyl-1H-Pyrazole Derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | C₁₁H₈N₄O | Monoclinic | P2₁/c | 8.863(3) | 9.981(3) | 11.233(4) | 90 | 109.43(3) | 90 | 937.1(5) | 4 |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | Monoclinic | P2₁/c | 14.6160(7) | 9.0561(4) | 10.4156(4) | 90 | 102.896(6) | 90 | 1356.55(10) | 4 |
| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | C₂₄H₂₀N₂ | Monoclinic | P2₁/c | 9.6470(8) | 14.1077(12) | 14.0062(12) | 90 | 104.891(1) | 90 | 1842.2(3) | 4 |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 90 | 102.896(6) | 90 | 2806.9(3) | 4 |
Data sourced from references[3][4][5][6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of 1-phenyl-1H-pyrazole derivatives, synthesized from various literature sources.[3][4][7][8][9]
Synthesis of 1-Phenyl-1H-Pyrazole Derivatives
A common and versatile method for the synthesis of 1-phenyl-1H-pyrazole derivatives is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[10]
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., a chalcone, β-ketoester, or diketone)
-
Phenylhydrazine or a substituted phenylhydrazine
-
Solvent (e.g., ethanol, acetic acid, or dimethylformamide)
-
Catalyst (optional, e.g., a few drops of a strong acid like HCl or a base like piperidine)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with a hot plate)
-
Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add phenylhydrazine (1-1.2 equivalents) to the solution. If a catalyst is used, add it at this stage.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[7][9]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole derivative.
Crystallization for X-ray Analysis
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2]
Materials:
-
Purified 1-phenyl-1H-pyrazole derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, dichloromethane)
-
Small, clean glass vials or test tubes
-
Apparatus for slow evaporation, solvent diffusion, or cooling
Procedure (Slow Evaporation Method):
-
Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Gently warm the solution to ensure complete dissolution.
-
Allow for Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubate: Place the vial in a vibration-free environment at a constant temperature.
-
Monitor Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.
-
Harvesting Crystals: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the solution using a small loop or pipette.[2]
X-ray Data Collection and Structure Refinement
The final stage involves collecting and analyzing the X-ray diffraction data to determine the crystal structure.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker or Rigaku) equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]
-
Cryosystem for low-temperature data collection (optional but recommended to reduce thermal motion of atoms).
-
Computer with software for data collection, integration, scaling, and structure solution and refinement (e.g., SHELX, Olex2).[11]
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[2] Data is typically collected over a full sphere of reciprocal space.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[4]
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the study of 1-phenyl-1H-pyrazole derivatives.
Caption: General experimental workflow for crystal structure analysis.
Many 1-phenyl-1H-pyrazole derivatives exhibit their therapeutic effects by modulating specific signaling pathways. For instance, some derivatives act as kinase inhibitors. The following diagram illustrates the BRAF/MEK/ERK (MAPK) signaling pathway, which is often dysregulated in cancer, and the inhibitory action of a compound like Encorafenib, a 1-phenyl-1H-pyrazole derivative.[1]
Caption: BRAF/MEK/ERK (MAPK) signaling pathway and inhibition by a 1-phenyl-1H-pyrazole derivative.
Another important pathway targeted by some 1-phenyl-1H-pyrazole derivatives is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for immune responses. Baricitinib is an example of a drug containing a pyrazole moiety that inhibits JAK1 and JAK2.[6][7]
Caption: JAK/STAT signaling pathway and inhibition by a pyrazole derivative.
References
- 1. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 2. assaygenie.com [assaygenie.com]
- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 4. Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Baricitinib - Wikipedia [en.wikipedia.org]
- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Insights into Benzene-1H-Pyrazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations used to characterize the non-covalent interactions between benzene and 1H-pyrazole. Understanding these fundamental interactions is crucial for rational drug design and the development of novel materials, as the pyrazole moiety is a key component in many pharmaceutically active compounds and the benzene ring serves as a ubiquitous scaffold. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes the critical interaction workflows and pathways.
Core Interaction Data at a Glance
The interaction between benzene and 1H-pyrazole is governed by a subtle interplay of π-π stacking and hydrogen bonding. The following tables summarize key energetic and geometric parameters derived from quantum chemical calculations on pyrazole-containing systems, providing a comparative overview of the stability and nature of these interactions.
| Interaction Type | System | Calculated Interaction Energy (kcal/mol) | Method/Basis Set |
| π-π stacking | Pyrazole-containing complexes | -1.6 to -6.7 | DFT |
| C-H···π | Benzoate and dimethyl pyrazole | -2.1 | DFT |
| N-H···O Hydrogen Bond | Pyrazole-containing complexes | -7.5 to -15.1 | DFT |
| O-H···O Hydrogen Bond | Water-bridged pyrazole dimers | -14.2 | DFT |
Table 1: Calculated Interaction Energies for Pyrazole-Containing Systems. Note: These values are drawn from studies on various pyrazole derivatives and complexes and serve as representative examples of the interaction strengths.
| Parameter | System | Value |
| C-H···π distance | Benzoate and dimethyl pyrazole | 2.70 Å |
| π-π stacking distance | Parallel pyrazole rings | 3.62 Å |
| N-H···O bond length | Pyrazole-containing complex | 1.90 Å - 2.10 Å |
| O-H···O bond length | Water-bridged pyrazole complex | 1.86 Å |
Table 2: Key Geometric Parameters of Non-Covalent Interactions in Pyrazole Systems.
Unveiling the Interactions: Experimental and Computational Protocols
The characterization of the benzene-1H-pyrazole interaction landscape relies on a synergistic combination of experimental techniques and high-level quantum chemical calculations.
Experimental Methodologies
While this guide focuses on the computational aspect, it is important to note that experimental techniques provide the foundational data for validation. Key methods include:
-
Single-Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the unambiguous determination of intermolecular geometries, including distances and angles of non-covalent contacts in the solid state.
-
NMR Spectroscopy: Concentration-dependent 1H NMR studies can reveal the presence and nature of intermolecular interactions in solution.[1] Changes in chemical shifts of protons involved in hydrogen bonding or π-stacking can confirm the formation of supramolecular assemblies.[1]
Computational Workflow for Benzene-1H-Pyrazole Interaction Analysis
Quantum chemical calculations offer a powerful avenue to dissect the energetic and electronic facets of the benzene-pyrazole interaction. A typical computational workflow is as follows:
Detailed Computational Protocol:
-
Geometry Optimization: The initial structures of benzene and 1H-pyrazole are individually optimized. Subsequently, various initial orientations of the benzene-pyrazole complex (e.g., parallel-displaced, T-shaped) are constructed. These complexes are then fully optimized using Density Functional Theory (DFT), a widely employed quantum chemical method. A common choice of functional and basis set for such systems is B3LYP with the 6-311+G(2d,p) basis set, which provides a good balance between accuracy and computational cost.[2]
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated monomers. To account for the basis set superposition error (BSSE), the counterpoise correction method is typically applied.
-
Analysis of Non-Covalent Interactions:
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction.
-
Non-Covalent Interaction (NCI) Plot: This visualization technique highlights regions of non-covalent interactions in real space, color-coding them based on their strength and nature (attractive or repulsive).
-
Visualizing the Interaction Landscape
The nature of the interaction between benzene and 1H-pyrazole can be categorized into distinct motifs, primarily driven by π-π stacking and hydrogen bonding.
The π-system of the benzene ring can interact with the π-system of the pyrazole ring, leading to stabilizing π-π stacking interactions. Additionally, the acidic N-H proton of pyrazole can act as a hydrogen bond donor to the electron-rich π-face of benzene (N-H···π interaction). Conversely, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors for the C-H groups of benzene (C-H···N interaction). The relative strengths of these interactions determine the preferred geometry of the benzene-1H-pyrazole complex.
Conclusion
The study of the benzene-1H-pyrazole complex through quantum chemical calculations provides invaluable insights into the fundamental non-covalent forces that govern molecular recognition and self-assembly processes. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to understand, predict, and ultimately manipulate these interactions for the design of new molecules with desired properties. The synergy between computational modeling and experimental validation will continue to be a driving force in advancing our understanding of these critical intermolecular interactions.
References
- 1. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
discovery and history of phenylpyrazole compounds
An In-depth Technical Guide to the Discovery and History of Phenylpyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpyrazole class of chemical compounds represents a significant advancement in the field of insecticides and has shown considerable potential in broader pharmaceutical applications. Characterized by a central pyrazole ring with a phenyl group attachment, these compounds are renowned for their potent and selective neurotoxic effects on invertebrates. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and structure-activity relationships of phenylpyrazole compounds. It is intended for professionals in research, drug development, and crop protection who require a detailed understanding of this important chemical class.
Discovery and History
The development of phenylpyrazole insecticides emerged from the need to combat growing pest resistance to existing chemical classes like organophosphates and pyrethroids.[1][2] The pioneering work in this area was conducted by the French company Rhône-Poulenc between 1985 and 1987.[3] This research culminated in the discovery of fipronil, the flagship compound of the phenylpyrazole class.
Fipronil was introduced to the market in 1993 under the U.S. patent 5,232,940 B2.[3] Its broad-spectrum efficacy was quickly recognized, and between 1987 and 1996, it was evaluated against more than 250 insect pests on 60 different crops globally.[3] The success of fipronil established phenylpyrazoles as a major class of modern insecticides. In 2003, BASF acquired the patent rights for the production and sale of fipronil-based products in many countries.[3] The timeline below outlines the key milestones in the early history of phenylpyrazoles.
Mechanism of Action
Phenylpyrazole compounds exert their insecticidal effect by acting as potent neurotoxins. Their primary mechanism involves the disruption of the central nervous system by blocking ligand-gated ion channels.[3]
Primary Target: GABA-Gated Chloride Channels
The main target for phenylpyrazoles is the γ-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[1][4][5] In normal nerve function, the neurotransmitter GABA binds to this receptor, opening the chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.
Fipronil and other phenylpyrazoles act as non-competitive antagonists, binding to an allosteric site within the chloride channel pore.[3] This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3][4] The loss of this inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system, ultimately resulting in paralysis and death.[2][3]
Secondary Target and Selective Toxicity
In addition to the GABA-A receptor, fipronil also blocks glutamate-gated chloride (GluCl) channels in insects.[3] The combination of blocking both GABA-gated and glutamate-gated chloride channels contributes to its potent insecticidal activity.
The selective toxicity of phenylpyrazoles towards insects over mammals is a key feature. This selectivity is attributed to two main factors:
-
Higher Binding Affinity: Fipronil exhibits a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[2][3][4]
-
Absence of GluCl Channels: GluCl channels are present in the nervous systems of invertebrates but are absent in mammals, providing an additional layer of selectivity.[3]
Key Compounds and Quantitative Data
Fipronil is the most well-known phenylpyrazole, but several other analogues have been developed. These derivatives often feature modifications to the sulfinyl group or other substituents to alter their properties, such as insecticidal spectrum or environmental persistence.
| Compound | Chemical Structure | Key Properties |
| Fipronil | Broad-spectrum insecticide; effective against a wide range of pests including ants, termites, fleas, and cockroaches.[2][6] | |
| Ethiprole | Differs from fipronil by an ethylsulfinyl group instead of a trifluoromethylsulfinyl group; similar potency to fipronil.[7] | |
| Pyrafluprole | Developed by Mitsubishi Chemical Co.; reported to have improved synthesis and biological activity compared to fipronil.[8] | |
| Pyriprole | Also developed by Mitsubishi Chemical Co.; another derivative with potentially enhanced bioactivity.[8] |
Quantitative Toxicity Data
The following table summarizes key toxicity data for fipronil and some of its derivatives.
| Compound | Test Organism | Endpoint | Value | Reference |
| Fipronil | Rat | Acute Oral LD₅₀ | 97 mg/kg | [3] |
| Fipronil | Rat | Acute Dermal LD₅₀ | >2000 mg/kg | [3] |
| Fipronil | Scaptotrigona postica (Stingless bee) | Lethal Dose | 0.54 ng/bee | [3] |
| Fipronil | Plutella xylostella | LC₅₀ | 33.65 mg/L | [9] |
| Fipronil Photodegradate (MB46513) | Mammals | Acute Toxicity | ~10x higher than fipronil | [3] |
| Compound IIIf (Fluoro-substituted analogue) | Mythimna separata | Activity at 0.1 mg/L | 43% mortality | [10] |
| Compound IIIe (Fluoro-substituted analogue) | Plutella xylostella | Activity at 10⁻⁵ mg/L | 94% mortality | [10] |
| Fipronil | Human α1 Glycine Receptor | IC₅₀ | 0.2–2 µM | [11] |
Experimental Protocols
General Synthesis of Fipronil
The synthesis of fipronil involves several key steps, starting from commercially available precursors. While numerous specific pathways exist, a common approach involves the formation of the core phenylpyrazole ring followed by the introduction of the critical trifluoromethylsulfinyl group.[12][13][14]
Protocol: Synthesis via Oxidation of a Thioether Precursor
-
Formation of the Thioether Precursor: The compound 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole is used as the starting material. This intermediate is typically synthesized through a multi-step process involving the condensation of a hydrazine derivative with a suitable pyrazole precursor.
-
Oxidation Step: The thioether precursor is dissolved in a solvent mixture, such as dichloroacetic acid and concentrated sulfuric acid.[13]
-
Addition of Oxidizing Agent: An oxidizing agent, such as a 30% w/w aqueous hydrogen peroxide solution, is added slowly to the stirred mixture at a controlled temperature (e.g., 15°C).[13] Alternatively, selective oxidizing agents like potassium peroxymonosulfate (oxone) can be used at low temperatures (-20°C to -10°C) to favor the formation of the sulfoxide (fipronil) over the sulfone byproduct.[14]
-
Reaction Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material exceeds 95%.[13]
-
Quenching and Purification: Upon completion, the reaction is quenched, for example, with sodium sulfite. The crude product is then purified through conventional methods such as recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield fipronil as a white solid.[8][13]
Protocol for Insecticidal Bioassay
Evaluating the biological activity of new phenylpyrazole derivatives is crucial. A common method is the leaf-dip bioassay, often performed on agricultural pests like the diamondback moth (Plutella xylostella).[8]
Protocol: Leaf-Dip Bioassay against Plutella xylostella
-
Preparation of Test Solutions: The synthesized phenylpyrazole compounds and a reference standard (e.g., fipronil) are dissolved in a suitable solvent (e.g., acetone) to create stock solutions. A series of graded concentrations are prepared by diluting the stock solutions with distilled water containing a surfactant (e.g., Triton X-100) to ensure even coating.
-
Leaf Treatment: Cabbage leaves or discs are dipped into the respective test solutions for approximately 10-30 seconds and then allowed to air-dry. Control leaves are dipped in the solvent-surfactant solution without any test compound.
-
Insect Exposure: The treated leaves are placed in petri dishes or ventilated containers. A set number (e.g., 10-20) of 3rd instar larvae of P. xylostella are introduced into each dish.
-
Incubation: The containers are maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Larval mortality is assessed at specified time points, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ (lethal concentration required to kill 50% of the test population) values for each compound.
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 3. Fipronil - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 6. Phenylpyrazole | Chemical Pesticide Type | Solutions Pest & Lawn [solutionsstores.com]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 14. WO2009077853A1 - Process for the preparation of fipronil and analogues thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermodynamic Stability of 1-Phenyl-1H-pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 1-phenyl-1H-pyrazole isomers, crucial molecules in medicinal chemistry and materials science. Due to a lack of direct comparative experimental data for all positional isomers (1-phenyl, 3-phenyl, 4-phenyl, and 5-phenyl-1H-pyrazole), this guide synthesizes information from computational chemistry studies and experimental data on closely related pyrazole derivatives. The principles of determining thermodynamic stability through computational and experimental methods are detailed, providing a framework for assessing the relative stabilities of these isomers. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.
Introduction
Phenylpyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery and agrochemical research. The position of the phenyl group on the pyrazole ring gives rise to several isomers, each with potentially distinct physicochemical and biological properties. Understanding the thermodynamic stability of these isomers is paramount for predicting their relative abundance at equilibrium, designing efficient synthetic routes, and comprehending their structure-activity relationships.
This guide focuses on the four main positional isomers of 1-phenyl-1H-pyrazole:
-
1-phenyl-1H-pyrazole
-
3-phenyl-1H-pyrazole
-
4-phenyl-1H-pyrazole
-
5-phenyl-1H-pyrazole
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of a molecule is inversely related to its internal energy. More stable molecules possess lower energy levels. For isomers, the relative thermodynamic stability can be inferred by comparing their standard enthalpies of formation (ΔHf°) or standard Gibbs free energies of formation (ΔGf°). The isomer with the most negative or least positive value is the most thermodynamically stable.
Key Thermodynamic Parameters:
-
Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.
-
Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. It accounts for both enthalpy and entropy.
-
Relative Energy (ΔE): The difference in energy between isomers, often calculated using computational methods.
Computational Determination of Thermodynamic Stability
In the absence of extensive experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), have become a reliable method for predicting the thermodynamic properties of molecules.
Computational Methodology
A common and robust computational approach for determining the relative stabilities of isomers involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using a specific level of theory and basis set, for example, B3LYP/6-311G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as those employed in composite methods like G3(MP2)//B3LYP.
-
Calculation of Thermodynamic Properties: The electronic energies, ZPVE, and thermal corrections are used to calculate the enthalpy and Gibbs free energy of each isomer at a standard temperature and pressure (usually 298.15 K and 1 atm).
The following diagram illustrates a typical computational workflow for determining the thermodynamic stability of isomers.
solubility of 1-phenyl-1H-pyrazole in organic solvents
An in-depth guide to the for researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂. It consists of a pyrazole ring substituted with a phenyl group at the 1-position. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands in coordination chemistry. Understanding the solubility of 1-phenyl-1H-pyrazole in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide provides a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.
Quantitative Solubility Data
Despite extensive research into the synthesis and applications of 1-phenyl-1H-pyrazole and its derivatives, a comprehensive, publicly available dataset of its solubility in a wide range of common organic solvents is not readily found in a single source. However, qualitative information suggests it is generally more soluble in organic solvents like ethanol, methanol, and acetone.
For the purpose of this guide, and in the absence of a specific comprehensive study on 1-phenyl-1H-pyrazole, we will present a representative table based on a closely related derivative, 5-amino-3-methyl-1-phenylpyrazole. This data provides valuable insight into the expected solubility trends of phenylpyrazole derivatives in various types of organic solvents. The mole fraction solubility of 5-amino-3-methyl-1-phenylpyrazole was found to increase with rising temperature in the tested solvents. The solubility order was observed as: 1,4-dioxane > acetonitrile > methanol > isobutanol > ethanol > n-propanol > isopropanol > 2-butanone > toluene > cyclohexane[1].
Table 1: Representative Solubility of a Phenylpyrazole Derivative (5-amino-3-methyl-1-phenylpyrazole) in Various Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Solvent Type | General Solubility Trend |
| 1,4-Dioxane | 2.2 | Ether | High |
| Acetonitrile | 37.5 | Nitrile | High |
| Methanol | 32.7 | Alcohol (Polar, Protic) | Moderate to High |
| Ethanol | 24.5 | Alcohol (Polar, Protic) | Moderate |
| n-Propanol | 20.1 | Alcohol (Polar, Protic) | Moderate |
| Isopropanol | 18.3 | Alcohol (Polar, Protic) | Moderate |
| Isobutanol | 17.9 | Alcohol (Polar, Protic) | Moderate to High |
| 2-Butanone | 18.5 | Ketone | Moderate |
| Toluene | 2.4 | Aromatic Hydrocarbon | Low |
| Cyclohexane | 2.0 | Aliphatic Hydrocarbon | Low |
Note: This table is illustrative of the expected trends for 1-phenyl-1H-pyrazole based on data for a similar compound. The exact quantitative solubility will vary.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed and reliable technique is the gravimetric method. This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.
Gravimetric Method for Solubility Determination
This protocol outlines the steps for determining the solubility of 1-phenyl-1H-pyrazole in an organic solvent.
Materials and Apparatus:
-
1-Phenyl-1H-pyrazole (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Conical flasks or vials
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-phenyl-1H-pyrazole to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This can take several hours to days, and it is confirmed when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed container. The filter should also be at the experimental temperature. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the container with the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved. A vacuum oven can be used to expedite this process at a lower temperature.
-
After the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it again. The final weight will be that of the dissolved 1-phenyl-1H-pyrazole.
-
-
Calculation of Solubility:
-
The mass of the solute is the final weight of the container minus the initial weight of the empty container.
-
The mass of the solvent is the total mass of the solution minus the mass of the solute.
-
Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.
This guide provides a foundational understanding of the . For precise quantitative data, it is recommended that researchers perform their own solubility studies using the detailed protocol provided, as solubility can be influenced by factors such as solvent purity and the specific crystalline form of the solute.
References
In-Depth Technical Guide: Toxicology and Safety of Benzene-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical Identification
| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| 3-Phenyl-1H-pyrazole | 5-Phenyl-1H-pyrazole | 2458-26-6[1] | C₉H₈N₂[1] | 144.17 g/mol [1] |
| 4-Phenyl-1H-pyrazole | - | 10199-68-5 | C₉H₈N₂ | 144.17 g/mol |
Hazard Identification and Classification
Based on available Safety Data Sheets, benzene-1H-pyrazole isomers are classified as hazardous. The GHS hazard statements indicate the following potential health effects:
| Hazard Class | GHS Hazard Statement (H-code) | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Note: This information is based on notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[1]
Toxicological Data
Quantitative toxicological data for 3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole are not extensively available in the public domain. The following sections summarize the available information and highlight data gaps.
Acute Toxicity
No specific LD50 or LC50 values from experimental studies on 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were identified in the conducted search. The classification as "Acute Toxicity - Category 4" for oral, dermal, and inhalation routes suggests a potential for significant toxicity.[2]
Skin and Eye Irritation
Studies on rabbits indicate that while some phenylpyrazole derivatives may not cause significant skin irritation, others can be irritating.[3] A study on a specific test material showed very slight erythema after a 4-hour exposure.[4] For eye irritation, a single application of a test material in one study produced minimal conjunctival irritation that was reversible within 24 hours.[5] However, the GHS classification for 3-phenyl-1H-pyrazole indicates it "Causes serious eye irritation".[1]
Genotoxicity
No specific results from Ames tests or in vitro micronucleus assays for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were found. However, computational methods have been used to predict the mutagenic potential of aminopyrazoles in the Ames test with good correspondence to experimental results, suggesting such approaches could be applied to benzene-1H-pyrazole.[6]
Carcinogenicity
There are no carcinogenicity bioassays available for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole. Studies on other pyrazole derivatives, such as 1-phenyl-3-methyl-5-pyrazolone, have shown no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice under the conditions of the bioassay.[7] It is important to note that these findings cannot be directly extrapolated to benzene-1H-pyrazole.
Metabolism
The metabolism of benzene-1H-pyrazole has not been specifically studied. However, research on pyrazole and its substituted derivatives indicates that metabolism can occur. Pyrazole itself is oxidized to 4-hydroxypyrazole by liver microsomes in a cytochrome P-450-dependent manner.[8] For substituted pyrazoles, metabolic stability is a key consideration in drug design, with modifications to the pyrazole ring and its substituents influencing the metabolic fate.[9] In vitro systems like liver S9 fractions can be used to investigate and predict the in vivo metabolism of such compounds.[10][11]
Effects on Cellular Signaling Pathways
No studies were identified that investigate the specific effects of 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole on cellular signaling pathways. Research on the broader class of phenylpyrazole insecticides, like fipronil, has shown they can induce cytotoxicity by altering cellular energy supply, suggesting interactions with mitochondria.[4][12] Other pyrazole derivatives have been found to inhibit various kinases and signaling pathways, such as the JAK/STAT and Aurora kinase pathways, which are relevant in cancer therapy.[13] Natural compounds are known to affect a wide range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in cancer progression.[14]
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to the assessment of benzene-1H-pyrazole.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance.
Workflow:
Figure 1: OECD 423 Acute Oral Toxicity Workflow
Procedure:
-
Animal Selection: Healthy, young adult rodents (usually rats), of a single sex are used for each dose group.
-
Dosing: The test substance is administered in a single dose by gavage. Dosing is done in a stepwise manner using a limited number of animals at each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If there is no or only one death, the next group is dosed at a higher level. If two or three animals die, the next group is dosed at a lower level.
-
Classification: The substance is classified based on the dose levels at which mortality is observed.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
Objective: To identify chemicals that are irritant to the skin.
Workflow:
Figure 2: OECD 439 Skin Irritation Test Workflow
Procedure:
-
Test System: A commercially available Reconstructed human Epidermis (RhE) model is used.[15]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[15]
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by a post-exposure incubation period.[15]
-
Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.[15]
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50%) compared to the negative control.[15]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
Objective: To detect gene mutations induced by a chemical.
Workflow:
Figure 3: OECD 471 Ames Test Workflow
Procedure:
-
Bacterial Strains: Specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.[16]
-
Exposure: The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 fraction from rat liver).[16]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[16]
-
Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.[16]
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[16]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect chromosomal damage (clastogenicity and aneugenicity).
Workflow:
Figure 4: OECD 487 In Vitro Micronucleus Test Workflow
Procedure:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.[17]
-
Exposure: The cells are exposed to the test substance with and without a metabolic activation system (S9).[17]
-
Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell stage, resulting in binucleated cells.[18]
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained.[18]
-
Scoring: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in the binucleated cells.[18]
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[17]
Conclusion and Recommendations
The available data on benzene-1H-pyrazole (3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole) are limited, primarily consisting of GHS hazard classifications that suggest potential for acute toxicity and irritation. There is a significant lack of quantitative toxicological data from experimental studies, including acute toxicity, genotoxicity, carcinogenicity, and metabolism.
For researchers and drug development professionals working with benzene-1H-pyrazole or its derivatives, it is strongly recommended to:
-
Handle with Caution: Given the hazard classifications, appropriate personal protective equipment (gloves, eye protection, respiratory protection) should be used, and work should be conducted in a well-ventilated area.
-
Conduct Further Testing: To establish a comprehensive safety profile, a battery of toxicological tests following OECD guidelines should be performed. This should include, at a minimum:
-
Acute oral, dermal, and inhalation toxicity studies.
-
In vitro skin and eye irritation tests.
-
Ames test and an in vitro micronucleus assay for genotoxicity assessment.
-
-
Investigate Metabolism: In vitro metabolism studies using liver microsomes or S9 fractions would provide valuable information on the metabolic fate and potential for the formation of reactive metabolites.
-
Consider Structure-Activity Relationships (SAR): In the absence of data, computational toxicology and SAR analysis of related pyrazole derivatives may provide preliminary insights into potential toxicities.
This guide serves as a starting point for understanding the potential hazards of benzene-1H-pyrazole. However, the data gaps are significant, and further experimental work is crucial for a thorough risk assessment.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. thepsci.eu [thepsci.eu]
- 4. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterizations of New Pyrazoles and Study the Toxic Effect of the Compounds in Hella and RD Cancer Cells lines | Journal of Global Pharma Technology [jgpt.co.in]
- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 7. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 14. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 18. nucro-technics.com [nucro-technics.com]
Preliminary Biological Screening of Phenylpyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of phenylpyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details the experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties, presents quantitative data in structured tables for comparative analysis, and visualizes key biological pathways and workflows using Graphviz diagrams.
Introduction to Phenylpyrazole Derivatives
Phenylpyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a phenyl group attached to one of them. This core structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. The exploration of these compounds has revealed promising activities against various diseases, making them a focal point for drug discovery and development.
General Synthesis of Phenylpyrazole Derivatives
The synthesis of phenylpyrazole derivatives can be achieved through several established chemical reactions. A common and effective method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a phenylhydrazine derivative.
General Synthetic Scheme:
A mixture of a substituted chalcone and a phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, is refluxed to yield the corresponding N-phenylpyrazole derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified by recrystallization or column chromatography, and characterized using spectroscopic techniques like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2]
Anticancer Activity of Phenylpyrazole Derivatives
Phenylpyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and the modulation of apoptosis-regulating proteins like MCL-1.
Inhibition of Tubulin Polymerization
Certain phenylpyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[3][4]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Tubulin protein (lyophilized)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Test compounds (phenylpyrazole derivatives) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., Paclitaxel)
-
Fluorescence spectrophotometer and 96-well plates
-
-
Procedure: a. Resuspend lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL. b. Add glycerol to a final concentration of 10% (v/v) to promote polymerization. c. In a 96-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls, and a vehicle control (DMSO). d. Add the tubulin solution to each well. e. Monitor the change in fluorescence or absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader. An increase in absorbance/fluorescence indicates tubulin polymerization. f. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. g. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[5]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative [I] | - | 1.87 | [6] |
| Compound 5b | - | 7.30 | [5] |
| Compound 5o | - | 1.15 | [7] |
| Compound 5l | - | 1.65 | [7] |
| Compound 5p | - | 1.95 | [7] |
Note: IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Phenyl-1H-pyrazole as a Ligand in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Phenyl-1H-pyrazole and its derivatives have emerged as a versatile class of N-donor ligands in homogeneous catalysis. Their popularity stems from their thermal and hydrolytic stability, ease of synthesis, and the ability to fine-tune steric and electronic properties through substitution on either the pyrazole or phenyl rings.[1][2] This allows for the precise modulation of a metal center's catalytic activity, making them valuable in a wide array of transformations, from classic cross-coupling reactions to polymerization and hydrogenation.[1][3][4] These application notes provide an overview of their use with various transition metals, complete with quantitative data and detailed experimental protocols.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
1-Phenyl-pyrazole based ligands, particularly those incorporating a phosphine moiety, have proven highly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[5][6] These ligands form stable and active palladium complexes that facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[5][7] The steric bulk and electron-donating capacity of the ligand can be tuned to optimize reaction rates and yields for a variety of aryl halides and coupling partners.[1]
Data Presentation: Performance in Pd-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / Bulky bis(pyrazolyl) ligand | Bromobenzene | Phenylboronic acid | 0.33 | K₂CO₃, Toluene/H₂O, 140 °C, 4 h | 98 | [1] |
| Suzuki-Miyaura | Pd₂(dba)₃ / Pyrazole-phosphine ligand | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄, Toluene, 80-85 °C | 98 | [5] |
| Negishi | Pd(PPh₃)₄ / Pyrazole triflate | 1-Phenyl-1H-pyrazole-3-yl triflate | Phenylzinc chloride | 5.0 | THF, 65 °C, 16 h | 85 | [8] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Pyrazole-phosphine ligand | 4-Bromotoluene | Morpholine | 2.0 (Pd) | NaOt-Bu, Toluene, 80-85 °C | 96 | [5] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the general procedure for the synthesis of biaryl compounds using a bis(pyrazolyl)palladium pre-catalyst.[1]
Materials:
-
Aryl halide (e.g., bromobenzene, 5 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 8 mmol)
-
Bis(pyrazolyl)palladium(II) complex (0.066 - 0.33 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water mixture)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bis(pyrazolyl)palladium(II) pre-catalyst, the aryl halide, and the arylboronic acid.
-
Add the base (K₂CO₃).
-
Add the degassed solvent system (e.g., Toluene/H₂O).
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Copper-Catalyzed Reactions
1-Phenyl-pyrazole ligands are also effective in copper-catalyzed transformations, which are often more economical than palladium-based systems.[9] Applications include N-arylation of heterocycles and cross-dehydrogenative coupling reactions.[10][11] The pyrazole nitrogen coordinates to the copper center, stabilizing the catalyst and promoting the desired reactivity, often under aerobic conditions.[10]
Data Presentation: Performance in Cu-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Cross-Dehydrogenative Coupling | Cu(OTf)₂ | Alkenyl hydrazone | Toluene | 10 | Toluene, 80 °C, 2 h, Air | 62 | [10] |
| Intramolecular N-Arylation | CuI / 1,10-phenanthroline | o-chlorinated arylhydrazone | - | 20 | KOH, DMF, 120 °C, 24 h | 60 | [11] |
| Dimerization | Cu(OAc)₂ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | - | 20 | Benzoyl Peroxide, 1,4-Dioxane, 110 °C, 12 h | 58 | [12] |
Experimental Protocol: Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores
This protocol is adapted from the synthesis of methyl 1-phenyl-5-(pyren-1-yl)-1H-pyrazole-3-carboxylate.[10]
Materials:
-
Alkenyl hydrazone precursor (1 mmol)
-
Copper(II) triflate (Cu(OTf)₂, 10 mol%)
-
Toluene (3 mL)
-
Ethyl acetate
-
Celite
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the alkenyl hydrazone (1 mmol) in toluene (3 mL).
-
Add Cu(OTf)₂ (10 mol%) to the solution.
-
Stir the mixture at 80 °C under an air atmosphere for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Pass the resulting solution through a short pad of Celite to filter out the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired pyrene-pyrazole compound.
Visualization: Ligand Synthesis and Catalysis Workflow
Caption: Workflow from ligand synthesis to catalytic application.
Application Note 3: Diverse Applications with Other Transition Metals
The utility of 1-phenyl-pyrazole ligands extends beyond palladium and copper. They have been successfully employed with a range of other transition metals, demonstrating their broad applicability.
-
Rhodium: In rhodium catalysis, these ligands are used for C-H functionalization and hydroformylation, offering control over regioselectivity.[13][14]
-
Manganese: Cost-effective and earth-abundant manganese catalysts coordinated with pyrazole ligands show excellent activity in transfer hydrogenation reactions.[3]
-
Titanium: Pyrazole ligands can enhance the activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, producing high molecular weight polylactic acid (PLA).[4]
Data Presentation: Performance with Various Metals
| Metal | Reaction Type | Ligand Type | Key Result | Conditions | Reference |
| Rhodium | C-H Functionalization | 3-Phenyl-5-methyl-pyrazole | 70% yield of tricyclic product | [Cp*Rh(MeCN)₃][PF₆]₂, Cu(OAc)₂, DCE, 83 °C, 16 h | [13] |
| Manganese | Transfer Hydrogenation | Pyrazole-based N₂ ligand | High tolerance for diverse functional groups | Pre-activation via dehydrohalogenation | [3] |
| Titanium | Ring-Opening Polymerization | Pyrazole | ~17-fold higher activity than Ti(OiPr)₄ alone | Room Temperature | [4] |
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization
This protocol is adapted from the oxidative coupling of 3-phenylpyrazoles with alkenes.[13]
Materials:
-
3-Phenylpyrazole derivative (1 equivalent)
-
Alkene (e.g., methyl acrylate, 1.2 equivalents)
-
[Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.5 equivalents)
-
1,2-Dichloroethane (DCE)
-
Schlenk flask
Procedure:
-
Add the pyrazole, alkene, [Cp*Rh(MeCN)₃][PF₆]₂, and Cu(OAc)₂·H₂O to a Schlenk flask.
-
Add DCE (e.g., 10 mL).
-
Seal the flask with a screw cap and transfer it to a preheated oil bath at 83 °C.
-
Stir the reaction for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (10 mL).
-
Transfer to a separating funnel and wash with aqueous ammonium hydroxide solution (2 M) to remove copper salts.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the C-H functionalized product.
Visualization: Versatility of Pyrazole Ligands
Caption: Versatility of 1-phenyl-pyrazole ligands with various metals.
References
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
Application Notes and Protocols: 1-phenyl-1H-pyrazole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-phenyl-1H-pyrazole derivatives as a promising class of kinase inhibitors. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and development in this area.
Introduction
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly as kinase inhibitors.[1][2][3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Derivatives of 1-phenyl-1H-pyrazole have been shown to inhibit a variety of kinases, including BCR-ABL, Janus kinases (JAKs), Aurora kinases, and Receptor-Interacting Protein 1 (RIP1) kinase, highlighting their broad therapeutic potential.[4][5][6]
Data Presentation: Inhibitory Activity of 1-phenyl-1H-pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities of selected 1-phenyl-1H-pyrazole derivatives against various kinases.
Table 1: Inhibition of BCR-ABL Kinase by 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide Derivatives [4][7]
| Compound | BCR-ABL IC50 (nM) |
| 7a | 14.2 |
| Other Analogs | 14.2 - 326.0 |
Table 2: Multi-targeted Inhibition by 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives [5]
| Compound | JAK2 IC50 (µM) | JAK3 IC50 (µM) | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| 10e | 0.166 | 0.057 | 0.939 | 0.583 |
| Other Analogs | 0.008 - 2.52 | - | - | - |
Table 3: Inhibition of RIP1 Kinase by 1-Benzyl-1H-pyrazole Derivatives [6]
| Compound | RIP1 Kd (µM) | Cell Necroptosis EC50 (µM) |
| 4b | 0.078 | 0.160 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and further investigation of the kinase inhibitory activities of 1-phenyl-1H-pyrazole derivatives.
Kinase-Glo® Luminescent Kinase Assay
This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay Platform.[8][9][10]
Objective: To measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP remaining in the solution.
Materials:
-
Kinase-Glo® Reagent
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (1-phenyl-1H-pyrazole derivatives)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction:
-
In a well of a white, opaque multiwell plate, add the kinase reaction buffer.
-
Add the desired concentration of the substrate.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the kinase enzyme.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or below the Km for the kinase.
-
The total reaction volume is typically 25 µL or 50 µL.
-
-
Incubate:
-
Incubate the reaction plate at room temperature for the desired period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
-
ATP Detection:
-
Allow the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
-
Measure Luminescence:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT/MTS Cell Viability Assay
This protocol is a standard method for assessing cell viability and proliferation.[3][11][12]
Objective: To determine the effect of 1-phenyl-1H-pyrazole derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (1-phenyl-1H-pyrazole derivatives)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT/MTS Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[11][12]
-
-
Measure Absorbance:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blot Analysis of Protein Phosphorylation
This protocol provides a general framework for detecting changes in protein phosphorylation in response to treatment with 1-phenyl-1H-pyrazole derivatives.[13][14][15]
Objective: To assess the inhibitory effect of the compounds on specific signaling pathways by detecting the phosphorylation status of key proteins.
Materials:
-
Cell line of interest
-
Test compounds (1-phenyl-1H-pyrazole derivatives)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds at the desired concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band.
-
Compare the levels of phosphorylated protein in treated samples to the control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1-phenyl-1H-pyrazole derivatives and a general experimental workflow.
Caption: General workflow for the discovery and characterization of 1-phenyl-1H-pyrazole kinase inhibitors.
Caption: Inhibition of the BCR-ABL signaling pathway by 1-phenyl-1H-pyrazole derivatives.
Caption: Inhibition of the JAK/STAT signaling pathway by 1-phenyl-1H-pyrazole derivatives.
Caption: Inhibition of RIP1-mediated necroptosis by 1-phenyl-1H-pyrazole derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 9. ebiotrade.com [ebiotrade.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Synthesis of Agrochemicals from 1-Phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of agrochemical compounds derived from the versatile 1-phenyl-1H-pyrazole scaffold. The protocols focus on the preparation of key intermediates and final products with fungicidal and insecticidal activities.
Introduction
The 1-phenyl-1H-pyrazole core is a privileged structure in the development of modern agrochemicals due to its metabolic stability and the ability of its derivatives to interact with various biological targets. This scaffold is central to a range of commercial pesticides, including insecticides like Fipronil and fungicides such as those based on pyrazole-4-carboxamide. These compounds play a crucial role in crop protection by offering high efficacy against a broad spectrum of pests and pathogens.[1][2] The synthetic routes to these agrochemicals often involve the functionalization of the pyrazole ring, for which the Vilsmeier-Haack reaction is a key transformation, allowing for the introduction of functional groups at the 4-position of the pyrazole ring.[3][4][5]
Synthesis of Key Agrochemical Intermediates
A critical step in the synthesis of many pyrazole-based agrochemicals is the formation of 1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a versatile building block for further elaboration into more complex active ingredients.
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides an efficient method for the formylation of 1-phenyl-1H-pyrazole.[3][6]
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of 1-phenyl-1H-pyrazole in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4 hours.[3]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
| Compound | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-Phenyl-1H-pyrazole | POCl₃, DMF | 4 h | 80-90 °C | Good | [3] |
Synthesis of Pyrazole-4-carboxamide Fungicides
Pyrazole-4-carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[7] The synthesis of these compounds often starts from a pyrazolone precursor, which can be readily synthesized from phenylhydrazine.
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
This protocol outlines the synthesis of a key carboxylic acid intermediate from 3-methyl-1-phenyl-5-pyrazolone.[8]
Workflow Diagram:
Figure 2: Synthesis of a key pyrazole carboxylic acid intermediate.
Experimental Protocol:
Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [8]
-
Add phosphoryl chloride (0.35 mol) dropwise to ice-cold DMF (0.16 mol).
-
To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) and reflux for 1 hour.
-
After cooling, pour the reaction mixture into ice-cold water (300 mL).
-
Collect the precipitated solid by filtration, wash with water, dry, and recrystallize from ethanol.
Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [8]
-
To a mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol) in a water/acetone mixture (3:2, 50 mL), heat at 80 °C for 4 hours.
-
Filter the reaction mixture and acidify the filtrate to pH 2 with HCl.
-
Collect the resulting white solid by filtration and dry.
| Compound | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenyl-5-pyrazolone | POCl₃, DMF | 1 h | Reflux | 70 | [8] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | 4 h | 80 °C | 95 | [8] |
Protocol 3: Synthesis of Pyrazole-4-carboxamide Derivatives
The final step involves the amidation of the pyrazole-4-carboxylic acid.[8]
Experimental Protocol:
-
To the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol), add thionyl chloride (10 mmol) and reflux for 2 hours to form the acid chloride.
-
Evaporate the excess thionyl chloride.
-
Dissolve the resulting acid chloride in THF (5 mL) and add triethylamine (2.5 mmol).
-
Add a substituted amine (2.50 mmol) dropwise under an ice-water bath.
-
Stir the mixture vigorously at ambient temperature for 10 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
| Product | Starting Material | Amine | Yield (%) | Reference |
| Pyrazole-4-carboxamide Derivative 8a | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted amine | 72-87 | [8] |
| Pyrazole-4-carboxamide Derivative 8b | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted amine | 72-87 | [8] |
| Pyrazole-4-carboxamide Derivative 8c | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted amine | 72-87 | [8] |
| Pyrazole-4-carboxamide Derivative 8d | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted amine | 72-87 | [8] |
Synthesis of Fipronil Insecticide
Fipronil is a broad-spectrum phenylpyrazole insecticide. Its synthesis involves the oxidation of a trifluoromethylthio-pyrazole precursor. While the complete synthesis from 1-phenyl-1H-pyrazole is complex, the final oxidation step is critical.[9][10]
Protocol 4: Oxidation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole to Fipronil
This protocol describes the oxidation of the immediate precursor to Fipronil.[11]
Reaction Pathway:
Figure 3: Final oxidation step in the synthesis of Fipronil.
Experimental Protocol:
-
To a stirred solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (40 g) in formic acid (150 mL, 60-90%), add vanadium pentoxide (0.2 g).[11]
-
Slowly add hydrogen peroxide (12 g, 20-60%) while maintaining the temperature between 9-13 °C.
-
Continue the reaction at this temperature for 5-6 hours, monitoring by HPLC.
-
After completion, add anhydrous sodium sulfite (2.1 g) and continue the reaction for one hour.
-
Distill the formic acid under reduced pressure at 30-50 °C.
-
Add methanol (50 mL) and neutralize the remaining acid with 10% sodium hydroxide solution.
-
Filter the precipitated solid, wash with water until neutral, and dry to obtain crude Fipronil.
| Product | Starting Material | Oxidizing Agent | Catalyst | Yield (%) | Purity (%) | Reference |
| Fipronil | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole | H₂O₂ | V₂O₅ | - | 93 | [11] |
Note: The yield for the crude product was reported as 37.5g from 40g of starting material, with a purity of 93%.
Conclusion
The 1-phenyl-1H-pyrazole moiety is a cornerstone in the synthesis of a variety of potent agrochemicals. The protocols detailed herein provide a foundation for researchers to synthesize key intermediates and final active ingredients. The Vilsmeier-Haack reaction is a powerful tool for the functionalization of the pyrazole ring, while subsequent modifications allow for the creation of diverse and effective fungicides and insecticides. These methods, when optimized, can be scaled for the efficient production of valuable crop protection agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Preparation method of fipronil formed by oxidization of phenyl pyrazole derivatives - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Phenylpyrazole-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of phenylpyrazole-based materials in the field of organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and biosensors. Detailed experimental protocols and performance data are presented to facilitate research and development in these areas. The inclusion of biosensor applications is specifically tailored to professionals in drug development and related biomedical fields, highlighting the versatility of this class of materials.
Phenylpyrazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)
Phenylpyrazole derivatives have emerged as promising materials for OLEDs, particularly as bipolar hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their rigid structure and tunable electronic properties allow for high triplet energies and balanced charge transport, leading to high-efficiency and stable devices.
Data Presentation: Performance of Phenylpyrazole-Based Host Materials in OLEDs
| Host Material Abbreviation | Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Color |
| PyOxd-mCz | FIrpic | 20.8 | 39.7 | 25.0 | 3.5 | Blue[1] |
| PyOxd-mCz | Ir(ppy)₃ | 16.4 | 55.2 | 29.8 | - | Green[1] |
| p-CbzBiz | Ir(ppy)₂(acac) | 21.8 | - | - | - | Green[2] |
| o-CbzBiz | 4CzIPN (TADF) | 16.7 | - | - | - | Green[2] |
| m-CF-PhCz | Ir(ppy)₂(acac) | 20.3 | 74.6 | - | - | Green[3] |
Experimental Protocol: Fabrication of a Phenylpyrazole-Based OLED
This protocol describes the fabrication of a typical multilayer OLED device using a phenylpyrazole-based host material by thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
Organic materials: Hole injection layer (HIL), hole transport layer (HTL), phenylpyrazole-based host, emitter dopant, electron transport layer (ETL), electron injection layer (EIL)
-
Metal for cathode (e.g., Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holder with shadow masks
-
Source-measure unit for device characterization
-
Spectrometer for electroluminescence measurement
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO anode. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor. A typical device structure is as follows:
-
HIL: e.g., HAT-CN (5 nm)
-
HTL: e.g., TAPC (40 nm)
-
Emissive Layer (EML): Phenylpyrazole host doped with an appropriate emitter (e.g., 10 wt% FIrpic) (30 nm)
-
ETL: e.g., TPBi (30 nm)
-
EIL: e.g., LiF (1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic layers through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photodiode.
-
Record the electroluminescence spectrum and calculate the CIE coordinates.
-
From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Phenylpyrazole-Based Materials in Organic Photovoltaics (OPVs)
In the realm of OPVs, phenylpyrazole derivatives have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Their spiro-type structures can be designed to have suitable HOMO energy levels for efficient hole extraction from the perovskite layer, while also offering good thermal stability and processability.
Data Presentation: Performance of Phenylpyrazole-Based HTMs in Perovskite Solar Cells
| HTM Abbreviation | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| WY-1 | 14.20 | 1.05 | 19.48 | 0.69 |
| PPyra-TXA | 18.06 | - | - | - |
| Spiro-OMeTAD (Reference) | 14.84 | 1.04 | 19.20 | 0.74 |
| Spiro-OMeTAD (Reference) | 16.15 | - | - | - |
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Phenylpyrazole-Based HTM
This protocol outlines the fabrication of a planar p-i-n perovskite solar cell.
Materials and Equipment:
-
FTO-coated glass substrates
-
Substrate cleaning solutions
-
Precursor solutions for electron transport layer (e.g., SnO₂), perovskite layer (e.g., MAPbI₃), and phenylpyrazole-based HTM
-
Antisolvent for perovskite deposition (e.g., chlorobenzene)
-
Gold or silver for the back contact
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Source-measure unit
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates using a standard cleaning procedure (as described for OLEDs).
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit an ETL, such as SnO₂, onto the FTO substrate by spin-coating a precursor solution, followed by annealing.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., MAPbI₃ in DMF/DMSO) onto the ETL.
-
During the spin-coating process, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the film on a hotplate to form the final perovskite layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the spiro-phenylpyrazole HTM (e.g., WY-1) in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and tBP to improve conductivity.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Contact Deposition:
-
Transfer the substrate to a thermal evaporator and deposit the metal back contact (e.g., 80 nm of gold) through a shadow mask.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source-measure unit.
-
From the J-V curve, determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Visualization: Structure of a Perovskite Solar Cell
Caption: A schematic diagram of a planar perovskite solar cell with a spiro-phenylpyrazole hole-transporting material.
Phenylpyrazole-Based Materials in Biosensors
For professionals in drug development and related fields, the application of phenylpyrazole derivatives extends to the development of sensitive and selective biosensors. For instance, immunoassays and electrochemical sensors have been developed for the detection of fipronil, a phenylpyrazole insecticide, which is relevant for environmental monitoring and food safety. T[4][5][6]his technology can be adapted for the detection of other small molecules of pharmaceutical or biological interest.
Data Presentation: Performance of Phenylpyrazole-Based Biosensors for Fipronil Detection
| Sensor Type | Detection Limit | Linear Range | Reference |
| Electrochemical Immunosensor | 0.021 ng/mL | 0.1 - 1000 ng/mL | |
| Evanescent Wave Fluorescent Immunosensor | 0.032 µg/L | - | |
| ELISA | 0.58 ng/mL (IC₅₀) | - |
Experimental Protocol: Fabrication and Operation of an Electrochemical Immunosensor for Fipronil
This protocol provides a general workflow for creating an immunosensor for the detection of a small molecule like fipronil.
Materials and Equipment:
-
Screen-printed carbon electrodes (SPCEs)
-
Nanomaterial-based modifier (e.g., multiwalled carbon nanotubes)
-
Chitosan solution
-
Antibodies specific to the target molecule (fipronil)
-
Bovine serum albumin (BSA) for blocking
-
Phosphate-buffered saline (PBS)
-
Electrochemical workstation
-
Target analyte solutions (fipronil standards)
Procedure:
-
Electrode Modification:
-
Prepare a nanocomposite solution (e.g., carboxylated multiwalled carbon nanotubes and silver nanoparticles dispersed in a chitosan solution).
-
Drop-cast the solution onto the working area of the SPCE and allow it to dry.
-
-
Antibody Immobilization:
-
Activate the carboxyl groups on the modified electrode surface using EDC/NHS chemistry.
-
Incubate the electrode with a solution of fipronil-specific antibodies to allow for covalent immobilization.
-
Rinse with PBS to remove unbound antibodies.
-
-
Blocking:
-
Incubate the electrode with a BSA solution to block any remaining active sites and prevent non-specific binding.
-
Rinse with PBS.
-
-
Electrochemical Detection:
-
Incubate the functionalized electrode with sample solutions containing different concentrations of fipronil.
-
Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
The binding of fipronil to the antibodies will hinder the electron transfer of the redox probe to the electrode surface, resulting in a decrease in the electrochemical signal that is proportional to the fipronil concentration.
-
-
Data Analysis:
-
Plot the change in the electrochemical signal versus the logarithm of the fipronil concentration to obtain a calibration curve.
-
Determine the limit of detection and the linear working range of the sensor.
-
Caption: A simplified synthetic scheme for a bipolar host material containing phenylpyrazole and carbazole units.
References
- 1. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An electrochemical immunosensor based on a carboxylated multiwalled carbon nanotube-silver nanoparticle-chitosan functional layer for the detection of fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Application Note: A Protocol for the Suzuki-Miyaura Coupling of Halo-Phenylpyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and hetero-biaryl structures.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Phenylpyrazole moieties are prevalent scaffolds in medicinal chemistry, found in numerous commercially available drugs.[5] The functionalization of halo-phenylpyrazoles via the Suzuki coupling provides a versatile and powerful method for synthesizing novel phenylpyrazole derivatives, which are of significant interest in drug discovery and materials science.[5][6]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of various halo-phenylpyrazoles, summarizing reaction conditions and offering a step-by-step guide for researchers. While the reaction is broadly applicable, challenges can arise with nitrogen-containing heterocycles like pyrazoles, which can sometimes inhibit the catalyst.[7][8] However, modern catalysts and optimized conditions have largely overcome these limitations, allowing for efficient coupling.[7][8]
General Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) species.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize conditions reported for the coupling of various halo-pyrazoles. Note that bromo- and chloro-pyrazoles can be superior to their iodo- counterparts due to a reduced likelihood of a dehalogenation side reaction.[6][9]
Table 1: Suzuki Coupling of Bromo-Phenylpyrazoles
| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85 | [10] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Precatalyst P1 (6-7) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 61-86 | [7] |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 93 |[6] |
Table 2: Suzuki Coupling of Iodo-Phenylpyrazoles
| Aryl Iodide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Iodo-1H-pyrazole | Phenylboronic acid | CuI (20 mol%)* | K-t-butoxide (2) | Alcohol | 130 (MW) | 1 | N/A | [11] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ (2) | DMF | Reflux (MW) | 0.5-1.5 | 41-92 | [12] |
| 4-Iodo-benzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄ (0.01) / PPh₂PhSO₃Na | K₂CO₃ (2) | H₂O | 70 | N/A | 100 (conv.) | [13] |
*Note: This reference uses a copper-catalyzed coupling, not a traditional palladium-catalyzed Suzuki reaction, but is included for completeness on iodopyrazole reactivity.
Table 3: Suzuki Coupling of Chloro-Phenylpyrazoles
| Aryl Chloride Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Chloroindazole | 5-Indole boronic acid | XPhos Precatalyst P2 (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | High | [7] |
| 2-Chloropyrazine | Various arylboronic acids | [Pd(L)(PPh₃)] (0.01) | N/A | H₂O/Toluene | N/A | N/A | High | [14] |
| Aminoheteroaryl chlorides | Arylboronic acids | Pd(OAc)₂ / Dialkylbiphenylphosphine | K₃PO₄ | Toluene/H₂O | 100 | 12-20 | 82-99 |[8] |
Experimental Workflow
The general workflow for a Suzuki coupling experiment is straightforward and involves the assembly of reactants, the reaction itself, and subsequent product isolation and purification.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Example Coupling
This protocol details the Suzuki-Miyaura coupling of 4-bromo-1-phenyl-1H-pyrazole with phenylboronic acid .
Materials and Reagents:
-
4-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the solution through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1,4-diphenyl-1H-pyrazole product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
By following these protocols and adjusting conditions based on the specific substrates, researchers can effectively synthesize a wide array of functionalized phenylpyrazole compounds for various applications in drug development and materials science.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for C-H Activation of the 1-Phenyl-1H-pyrazole Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the C-H activation of the 1-phenyl-1H-pyrazole core, a key structural motif in many pharmaceutical compounds. The methods outlined below, utilizing palladium and rhodium catalysis, offer efficient strategies for the synthesis of functionalized pyrazole derivatives.
Method 1: Palladium-Catalyzed Ortho-Hydroxylation of 1-Phenyl-1H-pyrazoles
This protocol describes the pyrazole-directed, palladium-catalyzed ortho-hydroxylation of the N-phenyl ring in N-phenylpyrazoles. This method allows for the regioselective introduction of a hydroxyl group, a versatile functional handle for further synthetic transformations.[1][2]
Experimental Protocol
A detailed experimental procedure for the ortho-hydroxylation of 1-phenyl-1H-pyrazole is provided below.
Materials:
-
1-Phenyl-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)2)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a sealed tube, add trifluoroacetic acid (5.0 equiv) and trifluoroacetic anhydride (2.0 equiv).
-
Add palladium(II) acetate (10 mol%).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(o-hydroxyphenyl)pyrazole.
Data Presentation
The following table summarizes the yields for the ortho-hydroxylation of various substituted 1-phenyl-1H-pyrazoles. The reaction conditions can be optimized for different substrates, particularly regarding reaction time and temperature.
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenyl-1H-pyrazole | 1-(2-Hydroxyphenyl)-1H-pyrazole | 75 |
| 2 | 1-(4-Methylphenyl)-1H-pyrazole | 1-(2-Hydroxy-4-methylphenyl)-1H-pyrazole | 72 |
| 3 | 1-(4-Methoxyphenyl)-1H-pyrazole | 1-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazole | 68 |
| 4 | 1-(4-Chlorophenyl)-1H-pyrazole | 1-(2-Hydroxy-4-chlorophenyl)-1H-pyrazole | 65 |
Logical Workflow Diagram
Caption: Experimental workflow for palladium-catalyzed ortho-hydroxylation.
Method 2: Rhodium-Catalyzed Ortho-Vinylation of 1-Phenyl-1H-pyrazoles
This protocol details the rhodium-catalyzed ortho-vinylation of the phenyl ring of 1-phenyl-1H-pyrazoles with alkenes.[1][3][4] This method provides a direct route to ortho-vinylphenyl-pyrazoles, which are valuable precursors for the synthesis of more complex heterocyclic systems.
Experimental Protocol
A general procedure for the rhodium-catalyzed ortho-vinylation of 1-phenyl-1H-pyrazole with an alkene is provided below.
Materials:
-
1-Phenyl-1H-pyrazole
-
Alkene (e.g., n-butyl acrylate, styrene)
-
[Rh(Cp)Cl2]2 (Cp = pentamethylcyclopentadienyl)
-
Copper(II) acetate (Cu(OAc)2) as an oxidant
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a screw-capped vial, combine 1-phenyl-1H-pyrazole (0.5 mmol), the alkene (1.0 mmol), [Rh(Cp*)Cl2]2 (2.5 mol %), and Cu(OAc)2 (1.0 mmol).
-
Add 1,2-dichloroethane (2 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the ortho-vinylated product.
Data Presentation
The following table summarizes the yields for the rhodium-catalyzed ortho-vinylation of 1-phenyl-1H-pyrazole with various alkenes.
| Entry | Alkene | Product | Yield (%) |
| 1 | n-Butyl acrylate | 1-(2-(Butoxycarbonylvinyl)phenyl)-1H-pyrazole | 85 |
| 2 | Styrene | 1-(2-Styrylphenyl)-1H-pyrazole | 78 |
| 3 | Ethyl acrylate | 1-(2-(Ethoxycarbonylvinyl)phenyl)-1H-pyrazole | 82 |
| 4 | 4-Methylstyrene | 1-(2-(4-Methylstyryl)phenyl)-1H-pyrazole | 75 |
Signaling Pathway/Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Rh-catalyzed ortho-vinylation.
References
Application Notes & Protocols: Fluorescent Labeling with 1-Phenyl-1H-Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent probes based on 1-phenyl-1H-pyrazole scaffolds. These versatile fluorophores offer a robust platform for a variety of bioimaging and sensing applications due to their favorable photophysical properties, synthetic accessibility, and biocompatibility.[1][2][3]
Introduction to 1-Phenyl-1H-Pyrazole Scaffolds
The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry and has gained significant traction in the development of fluorescent probes.[4][5] Its derivatives are known for their high quantum yields, good photostability, and tunable emission spectra, making them suitable for a range of biological investigations.[1] These probes can be functionalized to specifically target and report on various analytes, including metal ions, small molecules, and changes in the cellular microenvironment.[1][2]
Key Applications
Fluorescent probes based on 1-phenyl-1H-pyrazole scaffolds have been successfully employed in:
-
Ion Detection: Monitoring intracellular concentrations of biologically relevant ions such as Cu²⁺, Ga³⁺, and F⁻.[1]
-
Small Molecule Sensing: Detecting crucial biomolecules like glutathione and sulfites.[1]
-
Cell Staining and Imaging: Acting as general cell stains for visualizing cellular structures and for co-staining assays.[1]
-
Environmental Sensing: Reporting on intracellular conditions such as pH and hypoxia.[2]
Data Presentation: Photophysical Properties of 1-Phenyl-1H-Pyrazole Derivatives
The following table summarizes the key photophysical properties of various fluorescent probes based on the 1-phenyl-1H-pyrazole scaffold, enabling easy comparison of their performance characteristics.
| Probe | Target Analyte | Excitation (λabs) (nm) | Emission (λem) (nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Reference |
| Probe 4 (Pyrazoline-BODIPY hybrid) | General Cell Staining | 499 | 511 | 30% | N/A | [1] |
| Probe 7 | Sulfite | 558 (becomes 380) | 640 (becomes 480) | 13% (becomes 28%) | 80 nM | [1] |
| Probe 72 | Ga³⁺ | 309, 374 (becomes 281, 406) | Weak (becomes significant) | 0.2% (becomes 57%) | 12.1 mM | [1] |
| Probe 78 | Fluoride ions | 325, 372 (becomes 430) | 476 (becomes 492) | 38% (becomes 64%) | N/A | [1] |
| Probe 83 | Aqueous Acid | 375 (becomes 438) | 487 (becomes 585) | N/A | N/A | [1] |
| Probe 91 | N/A | 323, 431 | 544 | 42% | N/A | [1] |
| Bispyrazoline 69 | Cu²⁺ | 400 (becomes 390) | 500 | 3% (becomes 0.3%) | N/A | [1] |
| (Pyrazolin-3-yl) phenyl acrylates 19a-b | Glutathione | N/A | 490 (emission increases) | Weak (increases upon addition) | N/A | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of 1-phenyl-1H-pyrazole-based fluorescent probes.
Protocol 1: General Synthesis of a 1-Phenyl-1H-Pyrazole Derivative
This protocol describes a general method for the synthesis of 1-phenyl-1H-pyrazole derivatives via the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) (optional, can improve yield)[6]
-
Round-bottomed flask (25 mL)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).[6]
-
Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) to the mixture.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, filter the catalyst from the reaction mixture.[6]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography over silica gel to obtain the desired 1-phenyl-1H-pyrazole derivative.[6]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
Protocol 2: Synthesis of a Pyrazoline-BODIPY Hybrid Probe (Probe 4) for Cell Staining
This protocol details the synthesis of a specific pyrazoline-BODIPY hybrid probe for cellular imaging applications.[1]
Materials:
-
N-phenylpyrazoline
-
Vilsmeier-Haack reagent (POCl₃/DMF)
-
2,4-Dimethylpyrrole
-
BF₃·OEt₂
-
Appropriate solvents (e.g., dichloromethane)
-
Standard organic synthesis glassware and purification equipment
Procedure:
-
Synthesis of N-(4-formylphenyl)pyrazoline (2): Perform a Vilsmeier-Haack reaction on N-phenylpyrazoline (1) to introduce a formyl group at the para position of the phenyl ring, yielding N-(4-formylphenyl)pyrazoline (2).[1]
-
Synthesis of Pyrazoline-BODIPY Hybrid (4): In a one-pot reaction, condense N-(4-formylphenyl)pyrazoline (2) with 2,4-dimethylpyrrole (3) in the presence of BF₃·OEt₂ to yield the final probe 4.[1]
-
Purification: Purify the resulting probe using column chromatography. The reported yield for this synthesis is 22%.[1]
-
Characterization: Confirm the structure and purity of probe 4 using standard analytical techniques (NMR, Mass Spectrometry).
Protocol 3: General Protocol for Live Cell Imaging
This protocol outlines a general procedure for using 1-phenyl-1H-pyrazole-based probes for live-cell imaging.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cells of interest (e.g., HeLa, MCF-7) plated on a suitable imaging dish (e.g., glass-bottom dish)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Culture the cells to be imaged in a suitable medium until they reach the desired confluency.
-
Probe Loading:
-
Dilute the fluorescent probe stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific probe. For example, for Probe 4, excitation at around 499 nm and emission detection around 511 nm would be suitable.[1]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of 1-phenyl-1H-pyrazole scaffolds in fluorescent labeling.
Caption: General structure and functionalization of a 1-phenyl-1H-pyrazole fluorescent probe.
Caption: Experimental workflow for bioimaging with 1-phenyl-1H-pyrazole probes.
Caption: General signaling mechanism for a "turn-on" 1-phenyl-1H-pyrazole fluorescent probe.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Benzene-1H-Pyrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing benzene-1H-pyrazole and its derivatives as organic linkers. These materials are of significant interest due to their high thermal stability, tunable porosity, and potential applications in gas storage, separation, and catalysis.
Introduction to Benzene-1H-Pyrazole Based MOFs
Benzene-1H-pyrazole and its derivatives are a versatile class of organic ligands for the construction of MOFs. The pyrazole rings offer robust coordination to metal ions, while the central benzene core provides a rigid scaffold, leading to the formation of highly stable and porous frameworks. The ability to functionalize the benzene ring or the pyrazole moieties allows for fine-tuning of the resulting MOFs' properties, such as pore size, surface area, and chemical affinity. These characteristics make pyrazolate-based MOFs promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery.
Data Presentation: Properties of Benzene-1H-Pyrazole Based MOFs
The following table summarizes key quantitative data for several MOFs synthesized using benzene-1H-pyrazole-derived ligands. This allows for a clear comparison of their structural and functional properties.
| MOF Name | Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Decomposition Temperature (°C) | Crystal System | Space Group | Reference |
| Zn(BPZ) | 4,4'-bipyrazole (H2BPZ) | Zn(II) | ~400-600 | Not specified | ~435-453 | Not specified | Not specified | [1] |
| Ni(BDP) | 1,4-bis(1H-pyrazol-4-yl)benzene (H2BDP) | Ni(II) | Not specified | Not specified | ~420-460 | Not specified | Not specified | [2] |
| Zn(BDP) | 1,4-bis(1H-pyrazol-4-yl)benzene (H2BDP) | Zn(II) | Not specified | Not specified | ~420-460 | Not specified | Not specified | [2] |
| BUT-124(Co) | 1,3,5-tris(pyrazolate-4-yl)benzene (BTP³⁻) | Co(II) | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| PCN-300 | H₄TPPP | Cu(II) | Not specified | Not specified | Not specified | Monoclinic | C2/m | [4][5] |
| Zn₂(TBC)₂(H₂O) | 4-tetrazolyl benzenecarboxylic acid (H₂TBC) | Zn(II) | Porous | Not specified | Not specified | Not specified | Not specified | [6][7] |
| Zn-H/NO₂·S | H₂BPZ & H₂BPZNO₂ | Zn(II) | ~400-600 | Not specified | ~435-453 | Not specified | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the organic ligand 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) and a representative pyrazolate-based MOF.
Protocol 1: Synthesis of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) Ligand
This protocol is adapted from a previously described procedure.[2]
Materials:
-
1,3,5-triacetylbenzene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium perchlorate (NaClO₄)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol
-
Water
-
Methanol
-
Ice
Procedure:
-
Synthesis of 1,3,5-benzenetriacetic acid: This intermediate is prepared from 1,3,5-triacetylbenzene following a previously reported procedure.[2]
-
Formation of the tris(perchlorate) salt:
-
Under a nitrogen atmosphere, add POCl₃ (10 mL, 0.11 mol) dropwise to anhydrous DMF (40 mL, 0.52 mol) cooled in an ice bath.
-
Add 1,3,5-benzenetriacetic acid (3 g, 0.0119 mol) to the mixture.
-
Heat the reaction mixture at 90 °C for 18 hours.
-
Quench the reaction by pouring it into ice water (50 mL).
-
Add a saturated aqueous solution of NaClO₄ (13.4 g).
-
Collect the resulting yellowish solid by filtration and wash with cold water to afford 1,3,5-tris(1-dimethylamino-3-dimethylimonio-prop-1-en-2-yl)benzene tris(perchlorate).
-
-
Synthesis of H₃BTP:
-
Suspend the tris(perchlorate) salt (6.98 g, 0.0093 mol) in a mixed solution of ethanol (100 mL) and water (30 mL).
-
Add hydrazine monohydrate (1.44 mL, 0.0297 mol) to the mixture.
-
Heat the mixture at reflux for 2 hours.
-
Filter the mixture and wash the residue with methanol (3 x 10 mL).
-
Dry the product under vacuum to afford 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) as a light yellow solid.
-
Protocol 2: Solvothermal Synthesis of a Zinc-Pyrazolate MOF (Zn-H/NO₂·S)
This protocol describes the synthesis of a mixed-ligand zinc-pyrazolate MOF.[1]
Materials:
-
4,4'-bipyrazole (H₂BPZ)
-
4,4'-dinitro-1,1'-biphenyl-3,3'-di(1H-pyrazole) (H₂BPZNO₂)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-dimethylformamide (DMF)
-
Acetone
-
Dichloromethane
Procedure:
-
Dissolve H₂BPZNO₂ (0.036 g, 0.20 mmol) and H₂BPZ (0.027 g, 0.20 mmol) in DMF (10 mL).
-
Add Zn(OAc)₂·2H₂O (0.088 g, 0.40 mmol) to the solution.
-
Transfer the mixture to a high-pressure glass tube and heat at 120 °C for 24 hours, or until a yellow precipitate forms.
-
Filter the precipitate.
-
Wash the collected solid with hot acetone (2 x 10 mL) and dichloromethane (2 x 10 mL).
-
Dry the final product under vacuum.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of benzene-1H-pyrazole based MOFs.
Caption: General workflow for the synthesis of benzene-1H-pyrazole based MOFs.
Caption: Workflow for the characterization of benzene-1H-pyrazole based MOFs.
References
- 1. iris.unito.it [iris.unito.it]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Computational Docking Studies of 1-Phenyl-1H-pyrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on 1-phenyl-1H-pyrazole ligands. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights for drug design and discovery.
Introduction to 1-Phenyl-1H-pyrazole Ligands
1-phenyl-1H-pyrazole derivatives are a versatile scaffold in drug discovery. The core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position. Modifications at other positions of the pyrazole and phenyl rings have led to the development of potent inhibitors for various biological targets. These compounds have been investigated for their potential as anticancer agents by targeting proteins like tubulin, vascular endothelial growth factor receptor-2 (VEGFR-2), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein Bcl-2.[1][2][3][4] Furthermore, their role as anti-inflammatory agents has been explored through the inhibition of cyclooxygenase-2 (COX-2).[5][6]
I. Data Presentation: Quantitative Docking and Biological Activity Data
The following tables summarize key quantitative data from various studies on 1-phenyl-1H-pyrazole ligands, including their biological activity (IC50 values) and computational docking scores (binding energy).
Table 1: Anticancer Activity and Tubulin Polymerization Inhibition
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (%) | Docking Score (kcal/mol) | Target Protein (PDB ID) | Reference |
| 5o | MCF-7 | 2.13 ± 0.80 | - | - | Tubulin (3E22) | [1] |
| SiHa | 4.34 ± 0.98 | - | - | [1] | ||
| PC-3 | 4.46 ± 0.53 | - | - | [1] | ||
| 5n | SiHa | 3.60 ± 0.45 | - | - | Tubulin (3E22) | [1] |
| 5d | PC-3 | 2.97 ± 0.88 | - | - | Tubulin (3E22) | [1] |
| 5c | HT-29 | 6.43 | - | - | VEGFR-2 | [2] |
| PC-3 | 9.83 | - | - | [2] | ||
| Compound 5 | A549 | 11.44 | - | - | EGFR | [7] |
| 10b | MCF-7 | 3.9 - 35.5 | - | High | Bcl-2 | [4] |
| 10c | MCF-7 | 3.9 - 35.5 | - | High | Bcl-2 | [4] |
Table 2: Kinase Inhibition and Anti-inflammatory Activity
| Compound ID | Target Protein | Binding Energy (kJ/mol) | Target Protein (PDB ID) | Biological Activity | Reference |
| 1b | VEGFR-2 | -10.09 | 2QU5 | Potential anticancer | [3][8][9] |
| 1d | Aurora A | -8.57 | 2W1G | Potential anticancer | [3][8][9] |
| 2b | CDK2 | -10.35 | 2VTO | Potential anticancer | [3][8][9] |
| 5u | COX-2 | -12.907 (docking score) | - | Potent anti-inflammatory | [6] |
| 5s | COX-2 | -12.24 (docking score) | - | Potent anti-inflammatory | [6] |
| Compound 12 | COX-2 | - | - | Potent anti-inflammatory (25.8 fold COX-2 expression) | [5] |
II. Experimental Protocols
A. General Synthesis Protocol for 1-Phenyl-1H-pyrazole Derivatives
This protocol outlines a common method for synthesizing 1-phenyl-1H-pyrazole derivatives, often starting from chalcone intermediates.
1. Synthesis of Chalcone Intermediate:
-
Reaction: A Claisen-Schmidt condensation is typically employed.[5][7]
-
Procedure:
-
Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a catalytic amount of a base, such as 40% sodium hydroxide solution (2 mL), dropwise while stirring.[1]
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl (10%) to a pH of ~5.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
2. Synthesis of 1-Phenyl-1H-pyrazole Ring:
-
Reaction: Cyclocondensation of the chalcone intermediate with phenylhydrazine.
-
Procedure:
-
Dissolve the synthesized chalcone (10 mmol) and phenylhydrazine (11 mmol) in glacial acetic acid or ethanol.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the final 1-phenyl-1H-pyrazole derivative.
-
B. Protocol for Computational Docking Studies
This protocol provides a generalized workflow for performing molecular docking of 1-phenyl-1H-pyrazole ligands using common software like AutoDock or GOLD Suite.
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Repair any missing residues or atoms using software like Swiss-PdbViewer or Chimera.
-
2. Preparation of the Ligand:
-
Draw Ligand Structure: Draw the 2D structure of the 1-phenyl-1H-pyrazole ligand using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Minimize the energy of the ligand using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
3. Molecular Docking Procedure:
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB file or through literature reports. Define a grid box that encompasses the entire binding pocket.
-
Run Docking Simulation:
-
Analysis of Docking Results:
-
Binding Energy/Docking Score: Analyze the binding energies or docking scores of the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Binding Interactions: Visualize the best-docked pose using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
III. Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the study of 1-phenyl-1H-pyrazole ligands.
Caption: Workflow for the synthesis of 1-phenyl-1H-pyrazole ligands.
Caption: A typical workflow for computational molecular docking studies.
References
- 1. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors [bioinformation.net]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Phenyl-1H-Pyrazole Synthesis
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenyl-1H-pyrazole and its derivatives, with a focus on improving reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-phenyl-1H-pyrazole, particularly through the common cyclocondensation route involving phenylhydrazine and a 1,3-dicarbonyl compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in pyrazole synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For the condensation of phenylhydrazine with 1,3-dicarbonyl compounds, ensure you are using an appropriate solvent and temperature. Some protocols may call for room temperature, while others require reflux.[1][2] The choice of an acidic or basic catalyst can also be critical.[3]
-
Poor Quality of Reagents: Phenylhydrazine can oxidize over time, turning dark and impure. Using freshly distilled or high-purity phenylhydrazine is recommended. Similarly, the 1,3-dicarbonyl starting material should be pure.
-
Formation of Side Products: Incomplete cyclization can lead to the formation of hydrazone intermediates as side products.[4] Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).
-
Work-up and Purification Losses: The product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous work-up to keep the pyrazole in the organic layer. For purification, column chromatography on silica gel is common, but care must be taken to choose the right eluent system to avoid product loss.
Question 2: I am observing the formation of two different products. Why is this happening and how can I synthesize only the desired regioisomer?
Answer: The reaction between an unsymmetrical 1,3-dicarbonyl compound and phenylhydrazine can lead to the formation of two regioisomers.[1][4] This is a classic challenge in pyrazole synthesis.
-
Mechanism of Formation: The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons of the dicarbonyl compound. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
-
Controlling Regioselectivity:
-
Choice of Reagents: Using a symmetrical 1,3-dicarbonyl compound, if your target molecule allows, will prevent the formation of regioisomers.
-
Reaction Conditions: Some studies have shown that reaction conditions, such as the solvent and catalyst, can influence the regiomeric ratio. For instance, using N,N-dimethylacetamide as a solvent has been reported to provide good regioselectivity in some cases.[1][4]
-
Protecting Groups/Strategic Synthesis: More advanced strategies might involve using starting materials with protecting groups or a multi-step synthetic route that directs the cyclization to form the desired isomer.
-
Question 3: My reaction seems to have stalled and is not proceeding to completion. What steps can I take?
Answer: A stalled reaction can often be restarted or pushed to completion with a few adjustments.
-
Catalyst Activity: If you are using a catalyst (e.g., acid or a metal catalyst), it may have deactivated. Adding a fresh portion of the catalyst can sometimes restart the reaction.
-
Temperature: Gently increasing the reaction temperature may provide the necessary activation energy to overcome the reaction barrier. However, be cautious, as excessive heat can also lead to decomposition and side product formation.
-
Removal of Water: The cyclocondensation reaction produces water as a byproduct. In some cases, this water can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. A slight excess of one reagent (often the hydrazine component) is sometimes used to ensure the complete conversion of the limiting reagent.
Question 4: What are the best practices for purifying 1-phenyl-1H-pyrazole?
Answer: Purification is critical for obtaining a high-purity product.
-
Extraction: After quenching the reaction, an aqueous work-up is typically performed. It's important to adjust the pH to ensure the pyrazole product is neutral and partitions into the organic layer.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a very effective purification method.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective.
-
Acid-Base Extraction: For stubborn impurities, dissolving the crude product in an organic solvent and washing with a dilute acid (like 1M HCl) can protonate the pyrazole, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be neutralized and re-extracted to recover the purified pyrazole.
Quantitative Data on Synthesis Yields
The yield of 1-phenyl-1H-pyrazole synthesis is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of yields reported for various methods.
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, Green Protocol | 95% | [4][5] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide, Room Temp | 59-98% | [1] |
| Phenylhydrazine | Acetylenic Ketones | Hypervalent Iodine Reagent | 70% | [4][6] |
| Aniline | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine, DMF, 85°C | 47% | [7] |
| Phenylhydrazine | Diacetylene Ketones | Ethanol | Mixture of Isomers | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol via Nano-ZnO Catalysis
This protocol is based on an efficient and green synthesis method.[4][5]
Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol (solvent)
Procedure:
-
To a solution of phenylhydrazine (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol).
-
Add a catalytic amount of nano-ZnO (as specified in the reference literature, typically a small percentage by weight).
-
Stir the reaction mixture at the temperature specified in the literature (e.g., room temperature or gentle reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst. The catalyst can often be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-methyl-1-phenyl-1H-pyrazol-5-ol.
Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 1-phenyl-1H-pyrazole via the Knorr cyclocondensation reaction.
Caption: A standard experimental workflow for 1-phenyl-1H-pyrazole synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting pyrazole synthesis.
Cyclocondensation Reaction Pathway
This diagram outlines the key steps in the acid-catalyzed cyclocondensation mechanism for forming a 1-phenylpyrazole.
Caption: Mechanism of acid-catalyzed pyrazole formation.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Phenylpyrazole Functionalization: A Technical Support Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, achieving the desired regioselectivity in the functionalization of phenylpyrazole scaffolds is a critical step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers during the Knorr cyclocondensation to synthesize a phenylpyrazole?
A1: The formation of regioisomeric mixtures is a common issue in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The regioselectivity is influenced by several factors:
-
pH of the reaction medium: Under neutral conditions, the reaction may proceed through different pathways, leading to a mixture of products.[1][2] Acidic conditions can favor the protonation of the more basic nitrogen atom of the hydrazine, influencing the initial nucleophilic attack and thus the final regiochemical outcome.[1]
-
Solvent polarity: Aprotic polar solvents like DMF or DMAc have been shown to favor the formation of a single regioisomer compared to protic solvents like ethanol.[1]
-
Steric and electronic effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the phenylhydrazine can significantly direct the cyclization to favor one regioisomer over the other.[3]
Q2: How can I improve the regioselectivity of C-H functionalization on the phenyl ring of a phenylpyrazole?
A2: Achieving regioselectivity in the C-H functionalization of N-phenylpyrazoles often relies on the use of directing groups. The pyrazole ring itself can act as a directing group, favoring functionalization at the ortho position of the phenyl ring.[4] However, to achieve functionalization at other positions or to enhance selectivity, specific directing groups can be installed on the pyrazole or phenyl ring. Palladium-catalyzed C-H activation is a common method where the choice of ligand and reaction conditions plays a crucial role in controlling the regioselectivity.[5]
Q3: What is the role of temperature in controlling the regioselectivity of phenylpyrazole synthesis?
A3: Temperature can be a critical parameter for controlling regioselectivity. In some reactions, one regioisomer may be the kinetic product, formed faster at lower temperatures, while the other is the thermodynamic product, favored at higher temperatures where an equilibrium can be established. For instance, in the reaction of β-enamino diketones with phenylhydrazine, the reaction temperature can influence which regioisomer is preferentially formed.[6]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Knorr Phenylpyrazole Synthesis
Problem: The reaction of a 1,3-dicarbonyl compound with phenylhydrazine yields a difficult-to-separate mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Knorr synthesis.
Experimental Protocols:
-
Solvent Modification: A study on the reaction of electronically and sterically biased 1,3-dicarbonyl compounds with arylhydrazines showed excellent regioselectivity in aprotic polar solvents like N,N-dimethylacetamide (DMAc) in the presence of 10 N HCl, whereas a 1:1 mixture of regioisomers was observed in ethanol.[1]
-
Protocol: Dissolve the 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1.1 mmol) in DMAc (5 mL). Add 10 N HCl (0.1 mL) and stir the reaction at the appropriate temperature (e.g., 80 °C) for the required time. Monitor the reaction by TLC or LC-MS.
-
Guide 2: Undesired Regioisomer in C-H Arylation of N-Phenylpyrazole
Problem: Palladium-catalyzed direct C-H arylation of an N-phenylpyrazole occurs at an undesired position on the phenyl ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-H arylation of N-phenylpyrazole.
Experimental Protocols:
-
Ligand-Free Palladium-Catalyzed β-C-H Arylation: General conditions have been reported for the regioselective direct arylation at the β-position of pyrazoles.[7]
-
Protocol: To a mixture of the N-substituted pyrazole (0.5 mmol), aryl bromide (1.5 mmol), and K2CO3 (1.5 mmol) in 2-ethoxyethan-1-ol (2 mL), add Pd(OAc)2 (10 mol%). The reaction mixture is then heated at 140 °C for 24 hours.[7]
-
Data Summary
Table 1: Effect of Solvent on the Regioselectivity of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Phenylhydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Electronically biased β-ketoester | Arylhydrazine | Ethanol | ~1:1 | [1] |
| Electronically biased β-ketoester | Arylhydrazine | DMAc (+ 10N HCl) | >95:5 | [1] |
| Sterically biased 1,3-diketone | 2-Pyridylhydrazine | Not specified | High regioselectivity | [1] |
| 1,3-Cycloalkanedione derivative | Alkyl/Arylhydrazine | Not specified | 5-20:1 | [1] |
Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazole Synthesis
| Enaminone Substituent | Hydrazonyl Chloride Substituent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | 1 | 98 | [8] |
| Phenyl | 4-Chlorophenyl | 1 | 97 | [8] |
| Phenyl | 4-Nitrophenyl | 1.5 | 99 | [8] |
| Methyl | Phenyl | 3 | 70 | [8] |
| Ethyl | Phenyl | 5 | 65 | [8] |
Reaction Mechanisms
Knorr Pyrazole Synthesis - Regiochemical Divergence:
The initial step of the Knorr condensation, the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, can proceed via two different pathways, leading to a mixture of regioisomers.[1] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is attacked by which nitrogen atom of the hydrazine.
Caption: Regiochemical pathways in the Knorr pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
optimization of reaction conditions for N-arylation of pyrazole
Technical Support Center: N-Arylation of Pyrazole
Welcome to the technical support center for the N-arylation of pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-arylation of pyrazole?
A1: The most prevalent and effective catalytic systems for N-arylation of pyrazoles are based on copper and palladium catalysts.[1][2] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, typically utilize a copper(I) source like CuI and are often paired with a diamine or phenanthroline ligand.[1][3] Palladium-catalyzed systems, such as those using Pd₂(dba)₃, are also effective and often employ phosphine-based ligands like tBuBrettPhos.[2]
Q2: How do I choose between a copper and a palladium catalyst for my reaction?
A2: The choice of catalyst depends on several factors, including the nature of your substrates (aryl halide and pyrazole), functional group tolerance, and desired reaction conditions.
-
Copper catalysts are generally more cost-effective and are highly effective for the coupling of aryl iodides and bromides.[1][3] They often require ligands such as diamines to achieve good yields.[1]
-
Palladium catalysts can be more versatile and are particularly useful for coupling aryl triflates.[2] They can also offer high catalytic activity, allowing for lower catalyst loadings.
Q3: What is the role of the ligand in the N-arylation reaction?
A3: The ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the catalytic cycle. In copper-catalyzed systems, ligands like 4,7-dimethoxy-1,10-phenanthroline and various diamines have been shown to be efficient.[2] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often employed to promote the reaction with a wide range of aryl halides and triflates.[2]
Q4: Can I perform the N-arylation of pyrazole without a metal catalyst?
A4: While less common, some metal-free methods for N-arylation have been developed. For instance, the use of diaryliodonium salts can enable a metal-free, regioselective N-arylation of certain substituted pyrazoles.[2] Additionally, catalyst-free methods have been reported for the N-arylation of other azoles, which may be adaptable to pyrazoles under specific conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive catalyst | Ensure the catalyst is not old or oxidized. Use fresh catalyst if necessary. |
| Inappropriate ligand | The chosen ligand may not be optimal for your specific substrates. Screen a variety of ligands (e.g., diamines for copper, phosphines for palladium). | |
| Incorrect base | The base may be too weak or too strong. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical and may need optimization. | |
| Low reaction temperature | The reaction may require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Poor solvent choice | The solvent can significantly impact the reaction. Solvents like DMF, DMSO, toluene, and 1,4-dioxane are commonly used. A solvent screen may be necessary to find the optimal one for your system.[4] | |
| Formation of Side Products | Competing O-arylation (for hydroxypyrazoles) | Modify the reaction conditions, such as the choice of ligand and base, to favor N-arylation. |
| Homocoupling of the aryl halide | Reduce the catalyst loading or change the ligand. | |
| Poor Regioselectivity (for unsymmetrical pyrazoles) | Steric and electronic factors | The regioselectivity of N-arylation on unsymmetrical pyrazoles can be influenced by substituents on both the pyrazole and the aryl halide. It may be necessary to synthesize the desired regioisomer through a different route or protect one of the nitrogen atoms. |
| Reaction Stalls Before Completion | Catalyst deactivation | Increase the catalyst or ligand loading. |
| Insufficient base | Ensure an adequate amount of base is present to neutralize the acid generated during the reaction. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a general guideline based on established literature.[1][3] Optimization of specific parameters may be required for your substrates.
Workflow for Copper-Catalyzed N-Arylation
Caption: Workflow for a typical copper-catalyzed N-arylation of pyrazole.
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To an oven-dried reaction tube, add the pyrazole, aryl halide, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add CuI and the ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data on Reaction Condition Optimization
The following tables summarize data from optimization studies for the N-arylation of pyrazole, providing a starting point for developing your own reaction conditions.
Table 1: Effect of Solvent on a Copper-Catalyzed N-Arylation [4]
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 29 |
| 2 | Toluene | 45 |
| 3 | CH₃CN | 68 |
| 4 | DMF | 85 |
| 5 | DMSO | 90 |
| Reaction conditions: Pyrazole, aryl iodide, CuI catalyst, K₂CO₃ base, 110 °C. |
Table 2: Effect of Base on a Copper-Catalyzed N-Arylation
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 88 |
| 2 | Cs₂CO₃ | 92 |
| 3 | K₂CO₃ | 85 |
| 4 | Na₂CO₃ | 65 |
| 5 | Et₃N | <10 |
| Reaction conditions: Pyrazole, aryl iodide, CuI/diamine catalyst, DMSO, 110 °C. |
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yields in N-arylation reactions.
References
Technical Support Center: Purification of Crude 1-Phenyl-1H-pyrazole
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude 1-phenyl-1H-pyrazole, designed for researchers and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 1-phenyl-1H-pyrazole.
Q1: My final product is an oil or a low-melting solid, but I expected a white crystalline solid. What went wrong?
A: This issue typically points to residual solvent or the presence of impurities that are depressing the melting point.
-
Residual Solvent: Ensure your product has been thoroughly dried under a high vacuum for a sufficient period. Gentle heating (e.g., 40-50°C) during drying can help remove high-boiling point solvents like DMF or DMSO, which are sometimes used in pyrazole synthesis.
-
Impurities: The most common impurities are unreacted starting materials (e.g., phenylhydrazine) or side-products like phenylhydrazones.[1] These can be oily and prevent your product from solidifying.
Q2: After purification by column chromatography, my product still shows impurities on the TLC plate. What should I do?
A: This indicates that the chosen chromatography conditions were not optimal for separation.
-
Optimize the Mobile Phase: If the impurity is running very close to your product spot, you need to increase the resolution. Try a more polar or less polar solvent system. Small, incremental changes to the solvent ratio (e.g., changing from 10% Ethyl Acetate in Hexane to 8% or 12%) can have a significant impact.
-
Change the Stationary Phase: While silica gel is most common, consider using alumina if you suspect your compound is sensitive to the acidic nature of silica.
-
Consider an Alternative Method: If chromatography fails, recrystallization is an excellent alternative. A patent describes a method of dissolving the crude pyrazole, reacting it with an acid to form a crystalline acid addition salt, separating the salt, and then neutralizing it to recover the pure pyrazole. This is highly effective for removing non-basic impurities.[4][5]
Q3: My purified 1-phenyl-1H-pyrazole has a yellow or brown tint. How can I decolorize it?
A: A persistent color often indicates the presence of oxidized impurities or residual starting materials like phenylhydrazine, which can darken over time.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Recrystallization: A second, careful recrystallization from a high-purity solvent system may be sufficient to leave the colored impurities behind in the mother liquor.[3]
Q4: The yield after purification is very low. How can I improve it?
A: Low yield can result from product loss during transfers, inefficient extraction, or suboptimal purification techniques.
-
Minimize Transfers: Each transfer of the material from one flask to another results in some loss. Plan your workflow to minimize these steps.
-
Optimize Recrystallization: If using recrystallization, ensure you are not using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor. Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Check Extraction pH: During workup, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. As 1-phenyl-1H-pyrazole is a weak base, washing with a strong acid could lead to some loss into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-phenyl-1H-pyrazole?
A: The most common impurities arise from the typical synthesis, which involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[6] These include:
-
Unreacted phenylhydrazine.
-
Unreacted 1,3-dicarbonyl starting material.
-
Phenylhydrazone intermediates, formed from the reaction of phenylhydrazine with a carbonyl group.[1][7]
-
Isomeric pyrazole products, if the 1,3-dicarbonyl is unsymmetrical.
Q2: What are the recommended purification methods for 1-phenyl-1H-pyrazole?
A: The two primary methods cited in the literature are flash column chromatography and recrystallization.
-
Flash Column Chromatography: Typically performed using silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) as the mobile phase.[2][3]
-
Recrystallization: Effective for removing small amounts of impurities from a product that is already relatively pure. Good solvent systems include dichloromethane/hexane and hexane/toluene.[3]
Q3: How can I monitor the progress of the purification?
A: Thin-Layer Chromatography (TLC) is the most common method. Use the same solvent system you plan to use for column chromatography. Stain the plate with a visualizing agent like potassium permanganate or view under UV light to see the spots corresponding to your product and any impurities.
Data Presentation: Purification Parameters
The following table summarizes quantitative data for common purification techniques.
| Purification Method | Stationary Phase / Solvent System | Typical Yield | Purity Analysis | Reference |
| Flash Chromatography | Silica Gel | N/A | TLC, NMR | [2] |
| Recrystallization | Dichloromethane/Hexane | 89% (initial) | White Solid | [3] |
| Recrystallization | Hexane/Toluene (2:1 ratio) | 81% (final) | White Solid | [3] |
| Acid Salt Crystallization | Organic Solvent + Acid (e.g., H₂SO₄) | N/A | Crystalline Salt | [4][5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline based on methods used for similar pyrazole compounds.[2]
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Prepare the Sample: Dissolve your crude 1-phenyl-1H-pyrazole in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., hexane). Gradually increase the polarity by adding ethyl acetate (e.g., start with 100% hexane, move to 2% ethyl acetate in hexane, then 5%, etc.).
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is based on a reported procedure for 1-phenyl-1H-pyrazole.[3]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is highly soluble (e.g., dichloromethane). Heat the mixture gently on a hot plate to facilitate dissolution.
-
Add Anti-Solvent: Once fully dissolved, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy.
-
Re-dissolve and Cool: Add a few drops of the first solvent (dichloromethane) until the solution becomes clear again.
-
Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the white solid by vacuum filtration, washing with a small amount of cold hexane.
-
Dry: Dry the purified crystals under a high vacuum to remove all residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 1-phenyl-1H-pyrazole.
Caption: Logical relationships between impurity types and corresponding purification solutions.
References
- 1. Carbonyl compounds react with phenyl hydrazine to form:A.OximeB.Phenyl hydrazoneC.HydrazoneD.Semicarbazone [vedantu.com]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1978432A - Process for the preparation of phenyl pyrazole compounds - Google Patents [patents.google.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. organic chemistry - Reaction mechanism of phenylhydrazine with carbonyl - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Degradation Pathways of Phenylpyrazole-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of phenylpyrazole-containing compounds.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of phenylpyrazole degradation.
| Issue | Possible Causes | Troubleshooting Steps |
| No degradation of the parent compound is observed. | 1. Inactive microbial culture: The microorganisms used may not be capable of degrading the specific phenylpyrazole. 2. Inappropriate experimental conditions: pH, temperature, or oxygen levels may not be optimal for degradation. 3. Analyte instability: The compound may have degraded abiotically before the experiment began. 4. Low bioavailability: The compound may be strongly adsorbed to the experimental matrix (e.g., soil), making it unavailable to microorganisms. | 1. Verify microbial activity: Use a positive control with a known degradable compound. 2. Optimize conditions: Review literature for optimal degradation conditions for the specific compound and microbial species. 3. Check analyte stability: Run a sterile control to assess abiotic degradation. 4. Assess bioavailability: Analyze both the solid and liquid phases of your matrix to determine the compound's distribution. |
| Inconsistent or irreproducible degradation rates. | 1. Inhomogeneous sample matrix: Variations in soil composition or microbial distribution can lead to inconsistent results. 2. Fluctuations in experimental conditions: Inconsistent temperature or lighting can affect degradation rates. 3. Inaccurate quantification: Issues with the analytical method can lead to variable results. | 1. Homogenize matrix: Thoroughly mix soil or other solid matrices before dispensing. 2. Control environment: Use a temperature-controlled incubator and consistent light source for photodegradation studies. 3. Validate analytical method: Ensure your analytical method is validated for linearity, accuracy, and precision. |
| Peak splitting or tailing in HPLC analysis. | 1. Column overload: Injecting too high a concentration of the analyte. 2. Mismatched solvent strength: The injection solvent is significantly stronger than the mobile phase. 3. Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase. 4. pH effects: If the mobile phase pH is close to the pKa of an analyte. | 1. Dilute the sample: Inject a lower concentration of the analyte. 2. Match solvents: Dissolve the sample in the initial mobile phase if possible. 3. Clean or replace the column: Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 4. Adjust mobile phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa. |
| Ghost peaks in chromatograms. | 1. Contaminated mobile phase or system: Impurities in the solvents or leaching from system components. 2. Carryover from previous injections: Insufficient rinsing of the injection port and needle. 3. Late eluting compounds: Peaks from a previous run appearing in the current chromatogram. | 1. Use high-purity solvents: Filter all mobile phases. Run a blank gradient to check for system contamination. 2. Optimize wash steps: Use a strong solvent to wash the injection system between runs. 3. Increase run time: Extend the run time to ensure all compounds have eluted. |
| Low recovery of analytes during sample preparation. | 1. Inefficient extraction: The chosen solvent may not be effective for the analytes and matrix. 2. Analyte degradation during extraction: Harsh extraction conditions (e.g., high temperature) can degrade target compounds. 3. Loss during solvent evaporation: Volatile compounds can be lost during the concentration step. | 1. Optimize extraction solvent: Test different solvents or solvent mixtures. 2. Use milder conditions: Consider solid-phase extraction (SPE) as a gentler alternative to liquid-liquid extraction (LLE). 3. Careful evaporation: Evaporate solvents at a lower temperature and avoid complete dryness. |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for fipronil?
A1: Fipronil undergoes four primary degradation pathways:
-
Oxidation: Forms fipronil sulfone.
-
Reduction: Forms fipronil sulfide.
-
Hydrolysis: Forms fipronil amide.
-
Photolysis: Forms fipronil desulfinyl.
Q2: Are the degradation products of phenylpyrazoles more or less toxic than the parent compound?
A2: Many degradation products of phenylpyrazoles, such as fipronil desulfinyl and fipronil sulfone, are often as toxic or even more toxic than the parent compound to non-target organisms.
Q3: How can I set up a basic soil degradation study for a phenylpyrazole compound?
A3: A typical soil degradation study involves:
-
Treating a known mass of soil with a specific concentration of the phenylpyrazole.
-
Incubating the soil under controlled conditions (e.g., temperature, moisture, light).
-
Collecting soil samples at various time points.
-
Extracting the parent compound and its expected metabolites from the soil samples.
-
Analyzing the extracts using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of each compound over time.
-
Calculating the degradation rate and half-life of the parent compound.
Q4: What is the QuEChERS method and why is it used for phenylpyrazole analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a simple extraction and cleanup process. It is widely used for the analysis of pesticide residues, including phenylpyrazoles, in various matrices like soil and food products because it is faster, uses less solvent, and is more cost-effective than traditional extraction methods.
Quantitative Data on Phenylpyrazole Degradation
The degradation rates of phenylpyrazole compounds are highly dependent on environmental conditions. The following tables summarize reported half-lives (DT50) for several phenylpyrazoles under different conditions.
Table 1: Half-life (DT50) of Fipronil in Various Matrices
| Matrix | Condition | Half-life (days) | Reference(s) |
| Soil | Aerobic | 8.44 - 76 | |
| Soil | Anaerobic (flooded) | 5 - 11.2 | |
| Water | Photolysis (buffered) | Stable | |
| Water | Photolysis (unbuffered paddy water) | 104 | |
| Water | Hydrolysis (pH 9) | 121 | |
| Sediment | Anoxic | 35 - 40 |
Table 2: Half-life (DT50) of Ethiprole in Various Matrices
| Matrix | Condition | Half-life (days) | Reference(s) |
| Silt Loam Soil | Aerobic | 71 | |
| Sandy Loam Soil | Aerobic | 30 | |
| Flooded Soil | Anaerobic | 5 - 11.2 | |
| Water | Photolysis (natural sunlight) | 2.0 | |
| Water | Hydrolysis (pH 9) | 121 |
Table 3: Half-life (DT50) of Pyraclonil in Various Matrices
| Matrix | Condition | Half-life (days) | Reference(s) |
| Soil | Aerobic | 8.44 - 76 | |
| Aquatic | Aerobic | 21 - 131 | |
| Aquatic | Anaerobic | 69 - 111 | |
| Paddy Water | Photolysis | 104 | |
| Paddy Soil | Field | 5.45 - 8.66 |
Experimental Protocols
Phenylpyrazole Analysis Technical Support Center: Troubleshooting Peak Broadening in HPLC
Welcome to the technical support center for resolving peak broadening in the HPLC analysis of phenylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues encountered during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of peak broadening in your HPLC analysis of phenylpyrazole compounds.
Question 1: My phenylpyrazole peaks are broader than expected. Where do I start troubleshooting?
Answer:
Start by investigating the most common and easily addressable causes of peak broadening. Follow this initial checklist:
-
Check for System Leaks: Visually inspect all fittings and connections from the pump to the detector for any signs of leakage.
-
Verify Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including accurate solvent ratios and proper degassing.[1][2][3] Inconsistent mobile phase composition can lead to broad peaks.[4]
-
Examine the Guard Column: If using a guard column, replace it with a new one. A contaminated or degraded guard column is a frequent cause of peak shape issues.
-
Review Sample Preparation: Confirm that the sample solvent is compatible with the mobile phase and that the sample concentration is not causing column overload.[5] Whenever possible, dissolve and inject samples in the mobile phase.
If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps below.
Question 2: How can I determine if my mobile phase is causing the peak broadening?
Answer:
The mobile phase composition, particularly its pH and solvent strength, is critical for achieving sharp peaks for ionizable compounds like many phenylpyrazoles.[6][7]
Troubleshooting Steps:
-
pH Adjustment: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of your phenylpyrazole analyte. This ensures the analyte is in a single ionic form, preventing peak splitting or broadening.[7][8] If the pKa is unknown, experiment with a pH of around 3 for acidic phenylpyrazoles and a higher pH for basic ones.
-
Solvent Strength: For reversed-phase HPLC, if your peaks are broad and elute early, the mobile phase may be too strong. Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in 5% increments.[2] Conversely, if peaks are broad and elute late, the mobile phase may be too weak; try increasing the organic solvent percentage.
-
Buffer Selection: Ensure you are using an appropriate buffer for your desired pH range and that its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[2][5]
Experimental Protocol: Mobile Phase pH Optimization
-
Determine Analyte pKa: If possible, find the pKa of the specific phenylpyrazole derivative you are analyzing.
-
Prepare a Series of Mobile Phases: Prepare several batches of the aqueous component of your mobile phase, adjusting the pH of each to be 2 units below the pKa, at the pKa, and 2 units above the pKa using a suitable buffer.
-
Chromatographic Runs: Equilibrate the column with each mobile phase and inject your sample.
-
Analyze Peak Shape: Compare the chromatograms to identify the pH that provides the sharpest, most symmetrical peak.
Table 1: Effect of Mobile Phase Composition on Peak Shape (Hypothetical Data for a Phenylpyrazole)
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Peak Width at Half Height (min) | Tailing Factor |
| 50:50 | 0.25 | 1.8 |
| 60:40 | 0.15 | 1.2 |
| 70:30 | 0.12 | 1.1 |
| 80:20 | 0.18 (Fronting) | 0.8 |
Question 3: Could my HPLC column be the source of the peak broadening?
Answer:
Yes, column-related issues are a primary cause of peak broadening.[4] These can range from column degradation to improper column selection.
Troubleshooting Steps:
-
Column Contamination: If you have been running complex samples, your column may be contaminated.
-
Action: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate. If the problem persists, consider a more rigorous washing procedure as recommended by the column manufacturer.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range, leading to voids and channeling.[4][6]
-
Action: If the column is old or has been used extensively, it may need to be replaced.
-
-
Inappropriate Stationary Phase: The choice of stationary phase can significantly impact peak shape. Phenylpyrazoles, being aromatic, can exhibit π-π interactions with the stationary phase.[9]
Experimental Protocol: Column Performance Check
-
Prepare a Standard Solution: Use a well-characterized standard compound that is known to give a sharp peak on your column type.
-
Run the Standard: Inject the standard solution under your usual method conditions.
-
Evaluate Performance: If the standard peak is also broad, it confirms a column or system issue. If the standard peak is sharp, the problem is likely related to your specific analyte or sample matrix.
Question 4: Can my instrument setup and method parameters contribute to peak broadening?
Answer:
Absolutely. Several instrumental factors and method parameters can lead to broader peaks.
Troubleshooting Steps:
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause significant peak broadening.[12]
-
Action: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[13]
-
-
Flow Rate: Each column has an optimal flow rate. A flow rate that is too high or too low can lead to increased band broadening.[14][15]
-
Action: Consult the column manufacturer's guidelines for the optimal flow rate. You can also perform a flow rate optimization experiment by varying the flow rate and observing the effect on peak width.
-
-
Temperature: Lower temperatures can sometimes lead to broader peaks due to slower mass transfer.[12][16]
-
Action: If your system has a column thermostat, try increasing the temperature in 5 °C increments (e.g., from 25 °C to 40 °C) to see if peak shape improves.[16]
-
-
Injection Volume and Sample Solvent: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase is a common cause of peak distortion.[5][13]
-
Action: Reduce the injection volume or dilute the sample. Ideally, the sample solvent should be the same as or weaker than the mobile phase.
-
Table 2: Effect of Flow Rate and Temperature on Peak Width (Hypothetical Data for Fipronil)
| Flow Rate (mL/min) | Temperature (°C) | Peak Width at Half Height (min) |
| 0.8 | 30 | 0.18 |
| 1.0 | 30 | 0.15 |
| 1.2 | 30 | 0.19 |
| 1.0 | 35 | 0.13 |
| 1.0 | 40 | 0.12 |
FAQs
Q1: What are the typical pKa values for phenylpyrazole compounds?
A1: The pKa values for phenylpyrazoles can vary depending on their specific substituents. For instance, fipronil is a weakly acidic compound with a pKa of approximately 10.9. However, other derivatives can have different acidic or basic properties. It is crucial to determine the pKa of your specific analyte for optimal mobile phase pH selection.
Q2: I see peak tailing specifically. What is the most likely cause for phenylpyrazoles?
A2: Peak tailing for phenylpyrazoles, especially on silica-based columns, can be due to secondary interactions between the analyte and free silanol groups on the stationary phase. To mitigate this, ensure your mobile phase pH is low enough (around 3) to suppress the ionization of these silanol groups. Using an end-capped column can also significantly reduce tailing.
Q3: Can the choice between methanol and acetonitrile as the organic modifier affect peak shape for phenylpyrazoles?
A3: Yes. While both are common organic modifiers in reversed-phase HPLC, they can offer different selectivity. Acetonitrile is generally less viscous and can sometimes provide sharper peaks. However, methanol can engage in different hydrogen bonding interactions and may be advantageous for certain phenylpyrazole separations. If you are experiencing peak shape issues, substituting one for the other is a valid troubleshooting step.
Q4: My peak broadening is inconsistent between runs. What should I investigate?
A4: Inconsistent peak broadening often points to issues with reproducibility. Check the following:
-
Pump Performance: Fluctuations in the pump's flow rate can cause variations in peak shape.
-
Autosampler Issues: Inconsistent injection volumes or partial loop filling can be a source of variability.
-
Mobile Phase Instability: If your mobile phase is not adequately buffered or is prone to degradation, its properties can change over time.
-
Column Temperature Fluctuations: If your column compartment is not temperature-controlled, ambient temperature changes can affect retention times and peak widths.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting peak broadening.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. agilent.com [agilent.com]
- 12. quora.com [quora.com]
- 13. Abnormal Peak Shapes : Shimadzu SOPS [shimadzu.com.au]
- 14. Effect of flow rate on separation [August 24, 2004] - Chromatography Forum [chromforum.org]
- 15. biotage.com [biotage.com]
- 16. cms.mz-at.de [cms.mz-at.de]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1-Phenyl-1H-Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 1-phenyl-1H-pyrazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the NMR analysis of substituted 1-phenyl-1H-pyrazoles.
Q1: The aromatic region of my ¹H NMR spectrum is heavily overlapped. How can I resolve and assign the individual proton signals?
A1: Signal overlap in the aromatic region is a common challenge due to the presence of both the phenyl and pyrazole ring protons.[1][2] Here are several strategies to resolve these signals:
-
Change NMR Solvent: Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can induce different chemical shifts (anisotropic solvent-induced shifts), potentially resolving overlapped peaks.[3] Acetone-d₆ or methanol-d₄ are other options.[3]
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It is invaluable for tracing the connectivity within the phenyl ring (ortho, meta, para relationships) and within the pyrazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By spreading signals over a second (¹³C) dimension, it can resolve proton signals that overlap in the 1D spectrum.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.
-
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, often resolving overlapping multiplets.
Q2: How can I definitively assign the H-4 versus the H-3 and H-5 protons on the pyrazole ring?
A2: Differentiating the pyrazole ring protons requires a combination of analyzing chemical shifts, coupling constants, and through-space correlations.
-
Chemical Shifts: The H-4 proton of a 1,5-disubstituted 1-phenyl-1H-pyrazole typically appears as a doublet in the range of 6.13–6.20 ppm, while the H-3 proton is a doublet further downfield between 7.43–7.64 ppm.[5] In 1-phenyl-1H-pyrazol-3-ols, the H-4 proton is significantly shielded and appears around 5.92 ppm, with the H-5 proton being more downfield at ~7.67 ppm.[6]
-
Coupling Constants: The coupling constant between H-4 and H-5 (³JH4-H5) is typically small, around 2-3 Hz.[5][6] The absence of a signal in the 6.0-7.0 ppm range and the presence of a singlet in the 7.64-7.78 ppm region can indicate substitution at the C-4 position.[5]
-
Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment is the most powerful tool for unambiguous assignment. The H-5 proton of the pyrazole ring is spatially close to the ortho protons of the N-phenyl ring. Irradiation of the ortho-phenyl protons should result in an NOE enhancement to the H-5 proton, but not the H-3 or H-4 protons.[7][8]
Q3: The chemical shifts of my phenyl protons are unusual, with the ortho protons appearing upfield of the meta/para protons. What could cause this?
A3: This is likely due to the magnetic anisotropic effect of the pyrazole ring system and is related to the conformation of the molecule, specifically the dihedral angle between the phenyl and pyrazole rings.[9][10]
-
Magnetic Anisotropy: The π-electron system of the pyrazole ring generates its own local magnetic field when placed in the spectrometer's external field.[10] Depending on the average conformation in solution, the ortho protons of the N-phenyl ring can be positioned in the shielding cone of this induced field, causing them to resonate at a higher field (lower ppm) than expected.
-
Restricted Rotation: Steric hindrance from substituents at the C-5 position of the pyrazole ring can restrict the rotation around the N-C(phenyl) bond. This leads to a non-planar conformation where the ortho-phenyl protons are forced into the shielding region of the pyrazole ring. The difference in chemical shifts between the meta and ortho carbon atoms of the phenyl group (δmeta-C – δortho-C) can be correlated with the dihedral angle.[11]
Q4: I performed a reaction that could yield two different regioisomers. How can I use NMR to determine the correct structure?
A4: The Nuclear Overhauser Effect (NOE) is the definitive method for distinguishing regioisomers by establishing through-space proximities between protons on different parts of the molecule.[7][12]
For example, consider the substitution of a methyl group on either the C-3 or C-5 position of a 1-phenylpyrazole.
-
Isomer 1 (Substitution at C-5): The methyl group at C-5 will be spatially close to the ortho protons of the N-phenyl ring. A 1D NOESY experiment where the ortho-phenyl protons are selectively irradiated should show an NOE enhancement for the C-5 methyl protons.
-
Isomer 2 (Substitution at C-3): The methyl group at C-3 is distant from the ortho-phenyl protons. Irradiating the ortho-phenyl protons will not produce an NOE to the C-3 methyl protons. Instead, an NOE would be expected between the ortho-phenyl protons and the H-5 proton.
Q5: Some of the signals in my ¹H NMR spectrum are very broad. What are the common causes?
A5: Peak broadening can stem from several factors, ranging from sample preparation to molecular dynamics.[3]
-
Poor Shimming: The magnetic field may not be homogenous across the sample. Re-shimming the spectrometer is the first step.
-
Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved or has started to precipitate, you will see very broad peaks. Try using a different solvent or gently warming the sample.[3]
-
High Concentration: At high concentrations, bimolecular interactions or aggregation can lead to broader signals.[3] Diluting the sample may help.
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Chemical Exchange or Rotamers: If the molecule is undergoing a dynamic process (like slow bond rotation or tautomerism) on a timescale similar to the NMR experiment, the corresponding peaks can be broadened. Acquiring the spectrum at a higher temperature can sometimes sharpen these peaks by increasing the rate of exchange.[3]
Reference Data: Characteristic NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for substituted 1-phenyl-1H-pyrazoles in CDCl₃. Note that these values can be significantly influenced by the nature and position of other substituents.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Pyrazole H-3 | 7.40 - 7.80 | Often a singlet or a doublet with small coupling.[5] |
| Pyrazole H-4 | 5.90 - 6.60 | Often a singlet or a doublet/triplet depending on substitution at C-3/C-5.[6][13] |
| Pyrazole H-5 | 7.60 - 7.90 | Often a doublet with small coupling to H-4. Spatially close to N-phenyl ortho protons.[6] |
| Phenyl H-ortho | 7.10 - 7.80 | Can be shielded or deshielded depending on substituents and ring conformation.[5][13] |
| Phenyl H-meta | 7.20 - 7.50 |
| Phenyl H-para | 7.10 - 7.40 | |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Pyrazole C-3 | 138.0 - 155.0 | Can be significantly higher (e.g., ~164 ppm) if it's a pyrazol-3-ol.[6] |
| Pyrazole C-4 | 93.0 - 112.0 | [5][6] |
| Pyrazole C-5 | 127.0 - 142.0 | [5][6] |
| Phenyl C-ipso | 138.0 - 141.0 | The carbon directly attached to the pyrazole nitrogen.[5][13] |
| Phenyl C-ortho | 117.0 - 126.0 | [6][13] |
| Phenyl C-meta | 128.0 - 130.0 | [6][13] |
| Phenyl C-para | 125.0 - 129.0 |[6][13] |
Experimental Protocols
Protocol: 1D Selective NOESY for Structural Elucidation
This experiment is used to identify protons that are close in space (< 5 Å) to a selectively irradiated proton.[12] It is highly effective for differentiating isomers and assigning protons.
Objective: To confirm the spatial proximity between the N-phenyl ortho-protons and the pyrazole H-5 proton.
Methodology (Varian/Agilent Spectrometer Example):
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum of the sample to identify the exact chemical shifts of the signals of interest (e.g., the multiplet for the ortho-phenyl protons).
-
Set up the 1D NOESY Experiment (selnogp):
-
Load the selnogp pulse sequence.
-
Set the selective pulse width (selpw) to a value appropriate for exciting the desired multiplet width (e.g., 0.05-0.1 seconds).
-
Input the precise frequency (satfrq) of the ortho-phenyl proton multiplet you identified in Step 1.
-
Set the mixing time (d8 or mix_time). A value between 0.5 and 1.0 seconds is a good starting point for small to medium-sized molecules.
-
-
Acquire the "On-Resonance" Spectrum: Run the experiment with the irradiation frequency set on the ortho-phenyl protons. This will be your primary NOE spectrum.
-
Acquire the "Off-Resonance" Control Spectrum: Run a second experiment with the irradiation frequency set to a blank region of the spectrum where no signals are present (e.g., 10-11 ppm). This spectrum serves as a negative control.
-
Process and Analyze:
-
Apply identical processing parameters (phasing, baseline correction) to both the on-resonance and off-resonance spectra.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate an NOE difference spectrum.
-
In the difference spectrum, the irradiated peak (ortho-phenyl protons) will appear as a large, negative signal. Positive signals correspond to protons that have received a Nuclear Overhauser Enhancement. A positive signal at the chemical shift of the pyrazole H-5 proton confirms their spatial proximity.[14]
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. rsc.org [rsc.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
managing side reactions in the synthesis of benzene-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzene-1H-pyrazole and its derivatives. Our aim is to help you manage and mitigate common side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis of benzene-1H-pyrazole, particularly when using the common method of reacting a 1,3-dicarbonyl compound with phenylhydrazine.
Issue 1: Low Yield of the Desired Benzene-1H-Pyrazole Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.[1] - Use a Catalyst: An acid catalyst like acetic acid is often used to promote the condensation reaction.[2][3] |
| Sub-optimal Reaction Conditions | - Solvent Choice: The choice of solvent can significantly impact the reaction. Ethanol or acetic acid are commonly used. Experiment with different solvents to find the optimal one for your specific substrates.[4] - Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to reduce reaction times and improve yields in some cases.[1] |
| Degradation of Starting Materials or Product | - Control Temperature: Avoid excessive heat, which can lead to decomposition. - Inert Atmosphere: If your starting materials or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of a Regioisomeric Mixture
The reaction of an unsymmetrical 1,3-dicarbonyl compound with phenylhydrazine can lead to the formation of two different regioisomers. This is one of the most common side reactions in pyrazole synthesis.[3][5][6][7]
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in the Condensation Reaction | - Modify the 1,3-Dicarbonyl Compound: The use of β-enaminones or other 1,3-dicarbonyl surrogates can offer better regiocontrol.[5] - Vary Reaction Conditions: The ratio of regioisomers can be influenced by the solvent, temperature, and catalyst. A systematic variation of these parameters may favor the formation of the desired isomer. - Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, potentially improving regioselectivity.[8] |
| Steric and Electronic Effects | - Substituent Choice: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the phenylhydrazine can influence which nitrogen atom of the hydrazine attacks which carbonyl group.[5] Consider this when designing your synthesis. |
Issue 3: Presence of Impurities After Work-up
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to "Issue 1" to ensure the reaction goes to completion. - Purification: Use column chromatography to separate the product from unreacted starting materials.[2][9] |
| Formation of Pyrazoline Intermediate | - Oxidation Step: The initial cyclization may form a dihydropyrazole (pyrazoline), which needs to be oxidized to the aromatic pyrazole. This can sometimes occur in situ, but if not, a separate oxidation step (e.g., heating in DMSO under oxygen or using a mild oxidizing agent) may be required.[10] |
| Other Side Products | - Purification: Besides column chromatography, crystallization or the formation of acid addition salts can be effective for purification.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of substituted benzene-1H-pyrazoles?
A1: The most common side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like phenylhydrazine.[3][5][6][7] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl carbons, leading to two different pyrazole products.
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Use of Surrogates: Employing modified 1,3-dicarbonyl surrogates, such as β-enaminones, can direct the cyclization to favor one regioisomer.[5]
-
Reaction Condition Optimization: The choice of solvent, temperature, and catalyst can influence the ratio of the formed isomers.
-
Post-Cyclization Functionalization: An alternative approach is to synthesize a simpler, symmetrical pyrazole and then introduce the desired substituents in a subsequent step where regioselectivity can be better controlled.[12]
Q3: My reaction is slow and gives a low yield. What can I do?
A3: To improve reaction kinetics and yield, you can try the following:
-
Catalysis: Ensure you are using an appropriate acid catalyst, such as acetic acid.
-
Temperature: Gently heating the reaction mixture can increase the rate.
-
Microwave Synthesis: Microwave-assisted synthesis has been reported to significantly shorten reaction times and often improves yields.[1]
Q4: I have isolated a product, but it's not the expected pyrazole. What could it be?
A4: It's possible you have isolated a stable intermediate. One common intermediate is a pyrazoline (a dihydropyrazole). This intermediate may require a subsequent oxidation step to form the final aromatic pyrazole.[10] Characterize your product thoroughly using techniques like NMR and Mass Spectrometry to confirm its structure.
Q5: What are the best methods for purifying my benzene-1H-pyrazole product?
A5: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for separating the desired pyrazole from regioisomers and other side products.[2][9]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective way to achieve high purity.
-
Acid Addition Salts: Formation of an acid addition salt can facilitate crystallization and purification, after which the free pyrazole can be regenerated.[11]
Experimental Protocols
Standard Protocol for the Synthesis of 1,3-Diphenyl-1H-pyrazole
This protocol describes a general procedure for the Knorr cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in glacial acetic acid or ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Pyrazole Synthesis
| Parameter | Condition | Effect on Yield | Effect on Regioselectivity | Reference |
| Temperature | Increased Temperature | Generally increases reaction rate and yield, but may decrease selectivity. | Can alter the ratio of regioisomers. | [1] |
| Solvent | Polar Protic (e.g., Ethanol, Acetic Acid) | Commonly used, generally good yields. | Can influence regioselectivity. | [4] |
| Catalyst | Acid Catalyst (e.g., Acetic Acid) | Often necessary to promote the reaction and improve yield. | May affect the isomer ratio. | [2][3] |
| Reaction Method | Microwave Irradiation | Can significantly reduce reaction time and improve yield. | May influence regioselectivity. | [1] |
| Reaction Method | Flow Chemistry | Allows for precise control of reaction parameters, potentially leading to higher yields and better selectivity. | Can be optimized to favor a specific regioisomer. | [8] |
Visualizations
Caption: Reaction pathway for benzene-1H-pyrazole synthesis and common side reactions.
Caption: Troubleshooting workflow for managing side reactions in pyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
improving the stability of phenylpyrazole-based inhibitors
Welcome to the Technical Support Center for phenylpyrazole-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and provide guidance on best practices for handling these compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for phenylpyrazole-based inhibitors?
Phenylpyrazole-based inhibitors are susceptible to several degradation pathways that can impact their efficacy and shelf-life. The primary stability concerns include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to significant degradation. The phenylpyrazole insecticide fipronil, for example, undergoes photolysis to form its desthio product.[1][2] Further reactions can include oxidation to a sulfone intermediate, photodechlorination, and pyrazole ring cleavage.[1][2]
-
Hydrolysis: These compounds can be unstable in aqueous solutions, with the rate of hydrolysis being pH-dependent. Some pyrazole ester derivatives have been shown to degrade rapidly in basic buffer (pH 8).
-
Oxidation: The sulfur-containing moieties in many phenylpyrazole inhibitors are prone to oxidation, which can alter their biological activity. Fipronil, for instance, can be oxidized to fipronil sulfone.[3]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of phenylpyrazole compounds.
Q2: How can I minimize photodegradation of my phenylpyrazole-based inhibitor during experiments?
To minimize photodegradation, it is crucial to protect the compound from light.
-
Storage: Store stock solutions and solid compounds in amber vials or containers that block UV light.
-
Handling: When preparing solutions or performing experiments, work in a dimly lit area or use red light. Wrap experimental setups (e.g., flasks, plates) in aluminum foil to shield them from ambient light.
-
Formulation: For in vivo studies or applications requiring prolonged light exposure, consider formulation strategies such as encapsulation to provide a physical barrier against light.
Q3: My inhibitor seems to be degrading in my aqueous assay buffer. What can I do to improve its stability?
Hydrolytic degradation is a common issue. Here are some troubleshooting steps:
-
pH Optimization: Determine the optimal pH for your inhibitor's stability. Phenylpyrazoles can exhibit varying stability at different pH levels. Conduct pilot studies using a range of buffered solutions (e.g., pH 5, 7, 8) to identify the pH at which your compound is most stable. The stability of pesticides, for instance, is generally greatest at a neutral pH of 6-7.
-
Aqueous-Organic Solvent Systems: If your experimental protocol allows, consider using a co-solvent system to reduce the concentration of water. However, be mindful of the potential effects of organic solvents on your biological system.
-
Fresh Preparations: Prepare aqueous solutions of the inhibitor immediately before use to minimize the time it is exposed to hydrolytic conditions.
Q4: I am observing a loss of potency of my inhibitor over time, even when stored in the dark and at a low temperature. What could be the cause?
If photodegradation and thermal degradation are ruled out, oxidative degradation is a likely culprit, especially for phenylpyrazoles containing thioether or sulfoxide groups.
-
Inert Atmosphere: When preparing and storing solutions, consider purging the vials with an inert gas like argon or nitrogen to displace oxygen.
-
Antioxidants: The addition of antioxidants to your formulation can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, their compatibility with your specific assay should be verified.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of the phenylpyrazole inhibitor in the cell culture medium.
Troubleshooting Steps:
-
Assess Stability in Media:
-
Incubate your inhibitor in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) without cells.
-
At various time points, take an aliquot of the medium and analyze the concentration of the intact inhibitor using a validated analytical method, such as HPLC.
-
A significant decrease in concentration indicates instability in the medium.
-
-
Solutions:
-
If unstable, reduce the incubation time if possible.
-
Replenish the medium with freshly prepared inhibitor at regular intervals during long-term experiments.
-
Consider if components in the media (e.g., serum) are contributing to degradation.
-
Issue 2: Poor in vivo efficacy despite good in vitro potency.
Possible Cause: Rapid degradation of the inhibitor in a physiological environment.
Troubleshooting Steps:
-
Metabolic Stability Assessment:
-
Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of metabolic degradation.
-
Analyze the samples at different time points to determine the metabolic half-life of your compound.
-
-
Formulation Strategies for Improved In Vivo Stability:
-
Encapsulation: Encapsulating the inhibitor in nanoparticles or liposomes can protect it from degradation and control its release.
-
Chemical Modification: If metabolic instability is confirmed, consider medicinal chemistry approaches to modify the metabolically labile sites of the molecule. For example, introducing a glycinyl group to the 5-amine of the pyrazole in fipronil has been explored.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the inhibitor can increase its size and shield it from metabolic enzymes, thereby extending its circulation time.
-
Quantitative Data Summary
Table 1: Photochemical Half-lives of Phenylpyrazole Insecticides
| Compound | Conditions | Half-life (t½) | Reference |
| Fipronil | Sterile buffer (pH 5), Tokyo spring sunlight equivalent | - | [4] |
| Ethiprole | Sterile buffer (pH 5), Tokyo spring sunlight equivalent | 2.7 times that of Fipronil | [4] |
| Fipronil | Sterile natural water, Tokyo spring sunlight equivalent | - | [4] |
| Ethiprole | Sterile natural water, Tokyo spring sunlight equivalent | 1.5 times that of Fipronil | [4] |
| Fipronil | Thin film on Petri dishes | - | [4] |
| Ethiprole | Thin film on Petri dishes | 2.3 times that of Fipronil | [4] |
| Fipronil Sulfone | Aqueous solution | 112 hours | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of a phenylpyrazole-based inhibitor under various stress conditions.
Materials:
-
Phenylpyrazole inhibitor
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a UV or PDA detector
Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of the inhibitor in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the inhibitor and add 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the inhibitor and add 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid inhibitor in an oven at 80°C for 48 hours.
-
Also, prepare a solution of the inhibitor and incubate it at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the inhibitor to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.
-
The method should be able to separate the parent compound from all degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying the phenylpyrazole inhibitor in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the mobile phase composition and pH to achieve good separation between the parent peak and the degradant peaks. A gradient elution may be necessary.
-
-
Detector Wavelength: Select a wavelength where the inhibitor and its major degradation products have significant absorbance. A photodiode array (PDA) detector is useful for this.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: GABA-A Receptor Signaling Pathway and Phenylpyrazole Inhibition.
Caption: Workflow for a Forced Degradation Study.
Caption: Logical Flow for Troubleshooting Stability Issues.
References
Technical Support Center: Synthesis of 1-Phenyl-1H-Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-pyrazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of 1-phenyl-1H-pyrazole derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Systematically investigate the following:
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. For instance, in the condensation of ethyl acetoacetate and phenylhydrazine, the choice of catalyst and its concentration significantly impacts the yield.[1] Some reactions, like the synthesis of 3-trifluoromethyl-substituted pyrazoles, may require elevated temperatures (e.g., 60 °C) to improve yields.[2] Conversely, certain diazotization reactions necessitate low temperatures (<5 °C) to ensure the stability of diazonium intermediates.[3]
-
Catalyst Activity: The catalyst may be inactive or poisoned. For syntheses utilizing catalysts like nano-ZnO or copper triflate, ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.[1][2]
-
Starting Material Quality: Impurities in starting materials, such as substituted phenylhydrazines or 1,3-dicarbonyl compounds, can lead to side reactions and reduced yields. Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates or reagents are known to be sensitive.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity formation in my reaction mixture. How can I minimize side product formation?
-
Answer: The formation of impurities is a common challenge. Consider the following troubleshooting steps:
-
Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers.[4] The choice of solvent and catalyst can influence the regioselectivity. For example, N,N-dimethylacetamide has been used to achieve high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[2]
-
Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products. Carefully measure and control the molar ratios of your starting materials.
-
Work-up Procedure: The work-up procedure can sometimes introduce impurities. Ensure that any quenching, extraction, and washing steps are performed correctly and with appropriate reagents to avoid degradation of the desired product.
-
Issue 3: Challenges in Product Purification
-
Question: I am having difficulty purifying my 1-phenyl-1H-pyrazole derivative. What purification strategies can I employ?
-
Answer: Purification can be challenging due to the physicochemical properties of the product and the nature of the impurities.
-
Crystallization: If the product is a solid, recrystallization is often an effective purification method.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is a versatile technique.[6] A wide range of stationary phases (e.g., silica gel, alumina) and mobile phase systems can be employed to achieve separation.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be crystallized and then neutralized to recover the purified product.[7]
-
Issue 4: Scale-Up Difficulties
-
Question: I am trying to scale up my synthesis, but I am encountering problems with consistency and safety. What should I consider?
-
Answer: Scaling up a reaction presents unique challenges.
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure your reaction vessel has adequate heat transfer capabilities. For reactions involving unstable intermediates like diazonium salts, maintaining a low and consistent temperature is crucial for safety.[3]
-
Mixing: Efficient mixing is critical for maintaining homogeneity and ensuring consistent reaction rates. The type of stirrer and stirring speed may need to be adjusted for larger volumes.
-
Flow Chemistry: For certain syntheses, transitioning from batch to continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scalability.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1-phenyl-1H-pyrazoles?
A1: The most prevalent methods involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a phenylhydrazine derivative.[9] Common 1,3-dicarbonyls include acetylacetone and ethyl acetoacetate.[2][9] Another approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with phenylhydrazine.[1][4]
Q2: How can I introduce substituents at specific positions on the pyrazole ring?
A2: The substitution pattern is largely determined by the choice of starting materials.
-
Positions 1, 3, and 5: The substituents on the phenylhydrazine and the 1,3-dicarbonyl compound will determine the groups at the 1, 3, and 5-positions of the pyrazole ring.[2]
-
Position 4: To introduce a substituent at the 4-position, you can start with a 1,3-dicarbonyl that is already substituted at the 2-position. Alternatively, functionalization of the pyrazole ring, such as through Vilsmeier-Haack formylation, can introduce a formyl group at the 4-position, which can then be further modified.[1]
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, research is ongoing to develop more sustainable synthetic routes. This includes the use of greener solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis.[10] For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[2] One-pot syntheses are also considered greener as they reduce the number of steps and waste generated.[11]
Q4: What analytical techniques are typically used to characterize 1-phenyl-1H-pyrazole derivatives?
A4: The standard analytical techniques for characterizing these compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and substitution pattern.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]
-
Melting Point: To assess the purity of solid compounds.[5]
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol
This protocol is based on the nano-ZnO catalyzed condensation of ethyl acetoacetate and phenylhydrazine.[1][2]
-
Reagents:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of ethyl acetoacetate (1 mmol) in ethanol (10 mL), add phenylhydrazine (1 mmol).
-
Add a catalytic amount of nano-ZnO (e.g., 10 mol%).
-
Reflux the reaction mixture for the specified time (optimization may be required, see table below).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
| Entry | Catalyst | Amount (mol%) | Time (h) | Yield (%) |
| 1 | None | - | 5 | 40 |
| 2 | Nano-ZnO | 5 | 2 | 85 |
| 3 | Nano-ZnO | 10 | 1.5 | 95 |
| 4 | Nano-ZnO | 15 | 1.5 | 95 |
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol describes the synthesis of a pyrazole derivative via the condensation of a chalcone with a substituted hydrazine using a copper triflate catalyst.[1]
-
Reagents:
-
Chalcone derivative
-
Substituted phenylhydrazine
-
Copper (II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) (ionic liquid solvent)
-
-
Procedure:
-
In a round-bottom flask, combine the chalcone (1 mmol), substituted phenylhydrazine (1.2 mmol), and Cu(OTf)₂ (20 mol%) in [BMIM]PF₆ (3 mL).
-
Stir the reaction mixture at room temperature for the required duration.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | None | - | Ethanol | 20 |
| 2 | Cu(OTf)₂ | 10 | Ethanol | 55 |
| 3 | Cu(OTf)₂ | 20 | [BMIM]PF₆ | 82 |
Visualizations
Caption: General experimental workflow for the synthesis of 1-phenyl-1H-pyrazole derivatives.
Caption: Troubleshooting decision tree for low product yield in pyrazole synthesis.
Caption: Hypothetical signaling pathway (MAPK) inhibited by a 1-phenyl-1H-pyrazole derivative.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Validation & Comparative
Rise of Phenylpyrazoles: A Comparative Guide to Their Anticancer, Antimicrobial, and Insecticidal Activities
Researchers and drug development professionals are increasingly turning their attention to novel phenylpyrazole analogs, a versatile class of compounds demonstrating significant potential across therapeutic and agricultural applications. This guide provides a comparative analysis of the biological activity of these emerging molecules, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further development.
Phenylpyrazole derivatives have emerged as a prominent scaffold in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. Recent studies have highlighted their efficacy as anticancer, antimicrobial, and insecticidal agents. This guide synthesizes key findings from contemporary research to offer a clear comparison of their performance and to elucidate the experimental frameworks used for their validation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several novel phenylpyrazole analogs have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
A series of phenylbipyridinylpyrazoles, for instance, were screened against over 60 tumor cell lines by the U.S. National Cancer Institute (NCI).[1] Among these, compounds 5c and 5h showed broad-spectrum activity, with mean growth inhibitions of 53% and 58%, respectively, at a concentration of 10 µM.[1] Notably, compound 5e exhibited high selectivity and potency, inhibiting 96% of the growth of the leukemia SR cell line at the same concentration.[1] Further analysis suggested that these compounds might exert their anticancer effects through mechanisms such as the inhibition of topoisomerase II and the biosynthesis of pyrimidine nucleotides.[1]
Another study focused on pyrazoline derivatives and their effects on various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), HeLa (human cervix carcinoma), and MCF-7 (human breast adenocarcinoma).[2] For example, a benzo[b]thiophen-2-yl-substituted pyrazoline derivative demonstrated a notable inhibitory effect on HepG-2 cells with an IC50 value of 3.57 µM, which was more potent than the standard drug cisplatin (IC50 = 8.45 µM).[2]
Furthermore, polysubstituted pyrazole derivatives have been validated for their antiproliferative activity.[3] Compound 9 from one such study showed broad potency against most of the 60 human tumor cell lines tested, with a GI50 MG-MID of 3.59 µM, comparable to the standard drug sorafenib (GI50 MG-MID = 1.90 µM).[3] Compounds 6a and 7 from the same series displayed high selectivity against the HOP-92 non-small cell lung cancer cell line, with GI50 values of 1.65 µM and 1.61 µM, respectively.[4][3]
The general workflow for evaluating the in vitro anticancer activity of these novel compounds is depicted below.
Quantitative Comparison of Anticancer Activity
| Compound/Analog | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) | Source |
| Phenylbipyridinylpyrazole 5e | Leukemia SR | - (96% growth inhibition at 10 µM) | - | - | [1] |
| Benzo[b]thiophen-2-yl pyrazoline | HepG-2 | 3.57 | Cisplatin | 8.45 | [2] |
| 4-chloro substituted pyrazole (A) | HeLa | 4.94 | - | - | [5] |
| Polysubstituted pyrazole 9 | 60 Human Tumor Cell Lines (average) | 3.59 (GI50 MG-MID) | Sorafenib | 1.90 (GI50 MG-MID) | [3] |
| Polysubstituted pyrazole 6a | HOP-92 (Non-small cell lung) | 1.65 | - | - | [3] |
| Polysubstituted pyrazole 7 | HOP-92 (Non-small cell lung) | 1.61 | - | - | [4][3] |
| Pyrazole-naphthalene derivative 168 | MCF-7 | 2.78 | Cisplatin | 15.24 | [6] |
Antimicrobial Activity: A New Frontier Against Resistant Pathogens
The emergence of drug-resistant bacteria has necessitated the search for novel antimicrobial agents. Phenylpyrazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like agar well diffusion or broth microdilution.
For instance, a series of N-phenylpyrazole-fused fraxinellone hybrid compounds were synthesized and evaluated for their antibacterial properties.[7] One of these compounds, 31 , was a potent inhibitor of Bacillus subtilis growth, with an MIC value of 4 µg/mL.[7] Another study reported on thiazolidinone-clubbed pyrazoles which showed moderate antibacterial activity against E. coli with an MIC of 16 µg/mL.[7]
More impressively, bistrifluoromethyl phenylpyrazole derivatives have been identified as potent antimicrobial agents, with compound 29 inhibiting the growth of Gram-positive bacteria at MIC values as low as 0.25 µg/mL.[7] This compound also proved effective against S. aureus biofilms with a minimum biofilm eradication concentration (MBEC) of 1 µg/mL.[7] The mode of action for some of these compounds involves the inhibition of cell wall, protein, and nucleic acid synthesis.[7]
The diagram below illustrates a potential mechanism of action for some antibacterial phenylpyrazole analogs that inhibit bacterial DNA synthesis.
Quantitative Comparison of Antimicrobial Activity
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| N-phenylpyrazole-fused fraxinellone 31 | Bacillus subtilis | 4 | - | - | [7] |
| N-phenylpyrazole fraxinellone hybrid 4g | Bacillus subtilis | 4 | - | - | [8] |
| Bistrifluoromethyl phenylpyrazole 29 | Gram-positive bacteria | 0.25 | - | - | [7] |
| Pyrazole-derived oxazolidinone 41 | MRSA strains | 0.25 - 2.0 | Linezolid | - | [7] |
| Dihydrotriazine substituted pyrazole 40 | MRSA and E. coli | 1 | - | - | [7] |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 | - | - | [7] |
| Imidazo-pyridine substituted pyrazole 18 | Gram-negative strains | <1 | Ciprofloxacin | - | [7] |
| Phenylpyrazole analog 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [9] |
| Phenylpyrazole analog 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [9] |
Insecticidal Activity: A Targeted Approach to Pest Control
Phenylpyrazoles, most notably fipronil, are well-established insecticides.[10] Research continues to explore novel analogs with improved efficacy and safety profiles.[10] These compounds typically target the central nervous system of insects, often by acting as antagonists of the γ-aminobutyric acid (GABA) receptor, which leads to hyperexcitation and death.[11]
A series of novel flupyrimin derivatives containing an arylpyrazole core were synthesized and tested for their insecticidal activity against the diamondback moth (Plutella xylostella).[12] Several of these compounds, including A3 , B1-B6 , D4 , and D6 , achieved 100% mortality at a concentration of 400 µg/mL.[12] Even at a lower concentration of 25 µg/mL, compounds B2 , B3 , and B4 maintained significant insecticidal activity, with mortality rates exceeding 70%.[12]
The development of dual-target insecticides is another promising area of research. Novel phenylpyrazole inner salt derivatives based on fipronil have been designed to target both nicotinic acetylcholine receptors and GABA receptors.[13] Many of these compounds showed moderate to high activity against the diamondback moth.[13]
The logical relationship for the insecticidal action of many phenylpyrazole analogs is outlined in the following diagram.
Quantitative Comparison of Insecticidal Activity
| Compound/Analog | Pest Species | Activity Metric | Concentration | Source |
| Flupyrimin analogs A3, B1-B6, D4, D6 | Plutella xylostella | 100% Mortality | 400 µg/mL | [12] |
| Flupyrimin analogs B2, B3, B4 | Plutella xylostella | >70% Mortality | 25 µg/mL | [12] |
| N-phenylpyrazole fraxinellone hybrids 4n, 4o, 4t | - | >60% Final Mortality Rate | - | [8] |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are summaries of the methodologies employed in the cited studies for key biological assays.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of novel phenylpyrazole compounds is commonly assessed using the Sulforhodamine B (SRB) assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. For the SRB assay, as described for the evaluation of substituted pyrazole chalcones against the MCF-7 human breast cancer cell line, the protocol is as follows:[14]
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) values are determined.
In Vitro Antimicrobial Activity (Agar Dilution Method)
The minimum inhibitory concentration (MIC) of the synthesized pyrazole derivatives against various microbial strains is often determined using the agar dilution method, as was done for antitubercular activity screening against M. tuberculosis H37Rv.[14]
-
Preparation of Media: A series of agar plates containing serial dilutions of the test compounds are prepared.
-
Inoculation: The agar surfaces are inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Observation: The plates are examined for the presence or absence of microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Novel phenylpyrazole analogs represent a highly promising and versatile class of compounds with significant potential in oncology, infectious disease, and agriculture. The data presented in this guide highlight the impressive potency and, in some cases, selectivity of these molecules. By providing a comparative overview of their biological activities and the experimental methods used for their validation, this guide aims to facilitate the identification and advancement of the most promising phenylpyrazole candidates for future research and development. The continued exploration of this chemical scaffold is likely to yield even more potent and targeted agents to address critical needs in human health and crop protection.
References
- 1. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antibacterial and insecticidal activities of novel N -phenylpyrazole fraxinellone hybrid compounds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28064A [pubs.rsc.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 13. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spast.org [spast.org]
A Comparative Guide to 1-phenyl-1H-pyrazole and Other N-aryl Pyrazoles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
N-aryl pyrazoles have emerged as a versatile class of ligands and scaffolds in catalysis, finding applications in a wide array of chemical transformations. Their electronic and steric properties, which can be readily tuned by modifying the N-aryl substituent, allow for the fine-tuning of catalyst activity and selectivity. This guide provides a comparative overview of the performance of the parent 1-phenyl-1H-pyrazole and its substituted N-aryl analogues in various catalytic reactions, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
N-aryl pyrazoles have been extensively utilized as ligands for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. The electronic nature of the substituent on the N-phenyl ring can significantly influence the catalytic efficiency.
Heck Reaction
In the Heck reaction between phenyl halides and tert-butyl acrylate, palladium complexes bearing N1-substituted 3,5-dimethylpyrazolic hybrid ligands have been investigated. The nature of the N1-substituent has a notable impact on the effectiveness of the catalytic system. While a direct comparison with systematically varied N-aryl groups is not extensively documented in a single study, the principle that ligand architecture influences catalytic outcomes is well-established. For instance, ligands with flexible polyether chains have demonstrated high turnover numbers.[1]
Table 1: Comparison of N-Aryl Pyrazole Ligands in the Heck Reaction
| N-Aryl Pyrazole Ligand | Aryl Halide | Olefin | Catalyst System | Yield (%) | Reference |
| 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane | Phenyl halides | tert-butyl acrylate | [PdCl2(L)] | Good yields | [1] |
| 1-Phenyl-1H-pyrazole | Not specified | Not specified | Not specified | Data not available in a comparative study | |
| Substituted N-aryl pyrazoles | Not specified | Not specified | Not specified | Data not available in a comparative study |
Note: Direct comparative quantitative data for 1-phenyl-1H-pyrazole versus other N-aryl pyrazoles in the Heck reaction under identical conditions is limited in the reviewed literature. The provided data highlights the catalytic potential of pyrazole-based ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another area where N-aryl pyrazoles have been employed. The reaction of aryl halides with aryl boronic acids to form biaryl compounds is a cornerstone of modern organic synthesis. Pyridine-pyrazole N-N ligands have been used to create air-stable and water-soluble palladium(II) complexes that effectively catalyze the Suzuki reaction in aqueous media under microwave irradiation.[2][3]
While a systematic study comparing different N-aryl pyrazoles was not found, the general success of these ligands underscores their potential. The electronic and steric effects of substituents on the N-aryl ring are known to play a crucial role in the efficiency of cross-coupling reactions.[4][5]
Table 2: Performance of a Pyridine-Pyrazole/Pd(II) Catalyst in the Suzuki-Miyaura Coupling of 4'-Bromoacetophenone with Phenylboronic Acid
| Entry | Aryl Halide | Aryl Boronic Acid | Base | Yield (%) |
| 1 | 4'-Bromoacetophenone | Phenylboronic acid | K2CO3 | 98.2 |
| 2 | 4'-Bromoacetophenone | Phenylboronic acid | Na2CO3 | 95.3 |
| 3 | 4'-Bromoacetophenone | Phenylboronic acid | Cs2CO3 | 96.5 |
| 4 | 4'-Bromoacetophenone | Phenylboronic acid | K3PO4 | 92.4 |
Reaction Conditions: 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), catalyst (0.1 mol%), H2O/EtOH (1:1, 4 mL), microwave irradiation at 100°C for 10 min.[2][3]
Performance in Copper-Catalyzed Reactions
N-aryl pyrazoles also serve as effective ligands in copper-catalyzed reactions, such as the O-arylation of phenols. A study comparing various pyrazole-containing ligands demonstrated that their structural and electronic properties significantly affect the reaction outcome.
In the CuI-catalyzed coupling of 4-iodotoluene with p-cresol, the ligand 2-(1-pyrazolyl)pyridine (L1) showed superior performance compared to ligands containing two pyrazole groups or those with only pyridine moieties.[4] This highlights that a combination of different nitrogen environments within the ligand can be beneficial.
Table 3: Comparison of Pyrazole-Containing Ligands in the Cu-catalyzed O-arylation of Phenols
| Ligand | Description | Isolated Yield (%) |
| None | No Ligand | < 5 |
| L1 | 2-(1-Pyrazolyl)pyridine | 85 |
| L2 | 2,6-di(1-Pyrazolyl)pyridine | 63 |
| L3 | Tris(1-pyrazolyl)methane | 75 |
Reaction Conditions: 4-iodotoluene (1.0 mmol), p-cresol (1.2 mmol), CuI (10 mol%), Ligand (10 mol%), K3PO4 (2.0 mmol), DMSO (7 mL), 24 h, 100 °C.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Using a Pyridine-Pyrazole/Pd(II) Catalyst
This protocol is adapted from the work of Shen et al. for the microwave-assisted Suzuki coupling in aqueous media.[2][3]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Pyridine-pyrazole/Pd(II) complex (0.1 mol%)
-
Solvent: H2O/EtOH (1:1, v/v), 4 mL
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
Add the H2O/EtOH solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for the specified time (typically 10-30 minutes).
-
After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Logical Relationships in Catalysis
The performance of N-aryl pyrazole ligands in catalysis is governed by a complex interplay of steric and electronic factors. The following diagram illustrates the key relationships influencing the catalytic cycle in a typical cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A typical workflow for screening the performance of different N-aryl pyrazole ligands in a catalytic reaction is depicted below. This systematic approach ensures a reliable comparison of ligand performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Confirming the Binding Mode of 1-Phenyl-1H-Pyrazole Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental and computational methods to confirm the binding mode of 1-phenyl-1H-pyrazole inhibitors. It includes quantitative data, detailed experimental protocols, and visual workflows to aid in the design and validation of this important class of molecules.
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins, including kinases, enzymes, and protein-protein interaction targets.[1] Elucidating the precise binding mode of these inhibitors is critical for understanding their structure-activity relationships (SAR) and for guiding lead optimization. This guide outlines and compares the primary techniques used for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational docking.
Comparative Analysis of Binding Affinity
The binding affinity of 1-phenyl-1H-pyrazole inhibitors is a key quantitative measure of their potency. This data is typically determined through various biochemical and biophysical assays. Below is a compilation of reported binding affinities for different 1-phenyl-1H-pyrazole analogs against their respective targets.
| Compound ID | Target Protein | Assay Type | Binding Affinity (IC50/Ki/Kd) | Reference |
| Kinase Inhibitors | ||||
| Compound 1b | VEGFR-2 | Docking | -10.09 kJ/mol (Binding Energy) | [2][3] |
| Compound 1d | Aurora A | Docking | -8.57 kJ/mol (Binding Energy) | [2][3] |
| Compound 2b | CDK2 | Docking | -10.35 kJ/mol (Binding Energy) | [2][3] |
| Compound 8 | Aurora A/B | Biochemical Assay | IC50 = 35 nM (A), 75 nM (B) | [1] |
| Compound 22 | CDK (various) | Cell-based Assay | IC50 = 0.192 - 0.924 µM | [1] |
| Other Targets | ||||
| 1-phenyl-1H-pyrazole-4-carboxylic acid | Hematopoietic prostaglandin D synthase | Biochemical Assay | IC50: 8.90E+5 nM | |
| 1-phenyl-1H-pyrazole-4-carboxylic acid | Hematopoietic prostaglandin D synthase | Isothermal Titration Calorimetry | Kd: 1.40E+5 nM | |
| Pyrazole-phthalazine hybrid 8l | α-glucosidase | Biochemical Assay | IC50 = 13.66 ± 0.009 µM | [4] |
Experimental and Computational Protocols
Confirmation of the binding mode of a 1-phenyl-1H-pyrazole inhibitor requires a multi-faceted approach, often combining computational predictions with experimental validation.
Computational Docking: Predicting the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[5] This technique is instrumental in the initial stages of drug discovery for virtual screening and for generating hypotheses about the binding mode.
Generalized Protocol for Molecular Docking using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges.
-
Save the prepared protein structure in PDBQT format.[6]
-
-
Preparation of the Ligand (1-phenyl-1H-pyrazole inhibitor):
-
Draw the 2D structure of the inhibitor using chemical drawing software and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure.
-
Detect the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space (grid box) for docking. This is typically centered on the known active site or a predicted binding pocket. The size of the box should be sufficient to accommodate the ligand.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
The Lamarckian Genetic Algorithm is commonly used for exploring possible conformations.[6]
-
-
Analysis of Results:
Workflow for Molecular Docking
X-ray Crystallography: Atomic-Level Visualization
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering unambiguous evidence of the binding mode.[7]
Generalized Protocol for Protein-Ligand Co-crystallization:
-
Protein Expression and Purification:
-
Express the target protein in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using chromatography techniques.
-
-
Complex Formation and Crystallization:
-
Co-crystallization: Incubate the purified protein with an excess of the 1-phenyl-1H-pyrazole inhibitor to form the complex. Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and additives.[8]
-
Soaking: Grow apo-protein crystals first. Then, soak these crystals in a solution containing the inhibitor. This method is often preferred due to its simplicity.[8][9]
-
-
Data Collection and Processing:
-
Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using methods like molecular replacement if a homologous structure is available.
-
Build an initial model of the protein-ligand complex into the electron density map.
-
Refine the model to improve the fit to the experimental data, resulting in a high-resolution 3D structure.
-
Logical Flow for X-ray Crystallography
NMR Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding site, the conformation of the bound ligand, and the dynamics of the interaction.[10]
Generalized Protocol for Binding Mode Analysis using 2D HSQC NMR:
-
Protein Isotope Labeling:
-
Express and purify the target protein with uniform ¹⁵N or ¹³C labeling. This is essential for protein-observed NMR experiments.
-
-
NMR Sample Preparation:
-
Prepare a sample of the labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the apo-protein. This spectrum provides a unique signal for each backbone amide proton.
-
-
Ligand Titration:
-
Add increasing concentrations of the 1-phenyl-1H-pyrazole inhibitor to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand binding.
-
Residues with significant CSPs are likely part of or near the binding site.
-
Map these residues onto the 3D structure of the protein to define the binding pocket.
-
The dissociation constant (Kd) can often be determined by fitting the CSP data to a binding isotherm.
-
Experimental Workflow for NMR-based Binding Site Mapping
Conclusion
Confirming the binding mode of 1-phenyl-1H-pyrazole inhibitors is a crucial step in drug discovery that relies on a combination of computational and experimental techniques. Molecular docking provides valuable initial predictions of the binding pose and affinity. X-ray crystallography offers definitive, high-resolution structural evidence of the interaction. NMR spectroscopy complements these methods by providing information about the binding event in a solution state, which is closer to the physiological environment. By integrating the data from these different approaches, researchers can build a comprehensive understanding of how these inhibitors interact with their targets, thereby enabling the rational design of more potent and selective therapeutic agents.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking - An easy protocol [protocols.io]
- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
comparison of the photophysical properties of different phenylpyrazole isomers
A Comparative Guide to the Photophysical Properties of Phenylpyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of a molecule can profoundly influence its photophysical properties, impacting everything from its light absorption and emission characteristics to its efficiency as a fluorescent probe or photosensitizer. Phenylpyrazoles, a versatile class of heterocyclic compounds, are no exception. Understanding how the substitution pattern on the phenyl ring affects their electronic structure and subsequent photophysical behavior is crucial for the rational design of novel materials for applications in bioimaging, sensing, and phototherapy.
This guide provides an objective , supported by experimental data from the literature. We will delve into how ortho-, meta-, and para-substitution alters key parameters like absorption and emission wavelengths, Stokes shifts, and fluorescence quantum yields.
The Influence of Isomerism on Photophysical Properties
The position of substituents on the phenyl ring of a phenylpyrazole derivative dictates the degree of electronic communication and steric hindrance within the molecule. These factors directly impact the energy of the ground and excited states, leading to distinct photophysical signatures for each isomer.
For instance, in donor-acceptor-π-donor (D1-A-π-D2) type fluorophores where isomeric biphenyl units act as a terminal donor, the substitution pattern (ortho, meta, or para) results in different molecular geometries and electronic structures. This, in turn, leads to varied photophysical properties and solvatochromic behavior.
A study on D-π-π-A prototype fluorescent materials with ortho-, meta-, and para-biphenyl groups revealed that changing the position of the biphenyl group significantly alters the solid-state emission. The para-substituted isomer, for example, exhibited a notable red-shift in its emission compared to the ortho- and meta-isomers, attributed to better molecular conjugation.
Quantitative Comparison of Phenylpyrazole Isomer Photophysics
To illustrate these differences, the following table summarizes the key photophysical data for a set of isomeric D-π-π-A prototype compounds, where the position of a biphenyl group is varied (ortho, meta, para).
| Isomer | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |
| 2-BAM (ortho) | 382 | 516 (solid) | 134 | Not Reported | [1] |
| 3-BAM (meta) | 382 | 522 (solid) | 140 | Not Reported | [1] |
| 4-BAM (para) | 395 | 567 (solid) | 172 | Not Reported | [1] |
Note: Data for solid-state emission. Solution-phase data can vary based on solvent polarity.
Experimental Protocols
The characterization of the photophysical properties of these isomers involves a series of standardized spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Solutions of the phenylpyrazole isomers are prepared in a spectroscopic grade solvent (e.g., THF, DCM, or ethanol) in a standard 1 cm path length quartz cuvette.
-
The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-600 nm), using the pure solvent as a reference.
-
The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum.
-
Fluorescence Spectroscopy
Emission spectra are recorded to determine the wavelength of maximum emission (λ_em) and to calculate the fluorescence quantum yield.
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Procedure:
-
Solutions are prepared as for absorption spectroscopy, but with absorbance values kept below 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
The sample is excited at or near its λ_abs.
-
The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λ_em) is determined.
-
Spectra are corrected for instrumental response.
-
Fluorescence Quantum Yield (Φ_f) Determination
The relative method is commonly employed for determining the fluorescence quantum yield, comparing the sample's fluorescence to a well-characterized standard.[2][3]
-
Principle: The quantum yield of an unknown sample is calculated relative to a standard of known quantum yield using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, η is the refractive index of the solvent, and the subscripts X and ST refer to the test sample and the standard, respectively.[2]
-
Standard Selection: A standard with a known quantum yield and absorption/emission in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol).[2][3]
-
Procedure:
-
A series of dilute solutions of both the sample and the standard are prepared at varying concentrations, ensuring absorbance values are below 0.1.
-
The absorption and fluorescence spectra are recorded for each solution.
-
The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The gradients of the resulting linear plots are determined.
-
The quantum yield of the sample (Φ_X) is calculated using the equation above.
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the typical workflow for characterizing the photophysical properties of phenylpyrazole isomers.
Caption: Workflow for characterizing phenylpyrazole isomers.
Structure-Property Relationship in Phenylpyrazole Isomers
This diagram illustrates the logical relationship between the isomeric structure and the resulting photophysical properties.
Caption: Isomeric structure influences on photophysical properties.
References
A Comparative Benchmark of Phenylpyrazole-Based OLEDs for Advanced Display and Lighting Applications
For researchers, scientists, and professionals in drug development exploring the frontiers of organic electronics, the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is paramount. Phenylpyrazole-based emitters, particularly iridium(III) complexes, have emerged as a significant class of phosphorescent materials, offering tunable emission colors and high quantum efficiencies. This guide provides a comprehensive performance benchmark of phenylpyrazole-based OLEDs against leading alternative technologies, supported by experimental data and detailed protocols.
This comparative analysis delves into the key performance metrics of phenylpyrazole-based OLEDs, juxtaposing them with iridium-based complexes without phenylpyrazole ligands, platinum-based emitters, and Thermally Activated Delayed Fluorescence (TADF) materials. The data presented is collated from recent scientific literature to provide an objective overview for material selection and device engineering.
Performance Benchmark: Phenylpyrazole vs. The Alternatives
The performance of OLEDs is primarily evaluated based on their External Quantum Efficiency (EQE), which represents the ratio of photons emitted to electrons injected. Other critical parameters include luminance (brightness), operational lifetime (LT50, the time for luminance to decay to 50% of its initial value), and color coordinates as defined by the Commission Internationale de l'Éclairage (CIE).
| Emitter Class | Peak EQE (%) | Luminance (cd/m²) | Lifetime (LT50) @ 1000 cd/m² (h) | Emission Color |
| Phenylpyrazole-based (Ir(III) complexes) | 14.8 - 32.2%[1] | > 24,000[1] | Varies | Blue, Green, Yellow, Orange-Red[1] |
| Iridium-based (other ligands) | ~ 31.6%[2] | > 214,000[2] | ~ 1237[2] | Blue, Green |
| Platinum-based | up to 49.5%[3] | > 48,000[3] | ~ 670[3] | Deep-Blue |
| Thermally Activated Delayed Fluorescence (TADF) | ~ 32.2%[4] | > 10,000 | ~ 254[4] | Blue, Green |
In-Depth Analysis of Emitter Technologies
Phenylpyrazole-based Iridium(III) Complexes: These materials have demonstrated impressive performance, with some orange-red emitting complexes achieving an exceptional EQE of over 30%[1]. The phenylpyrazole ligand plays a crucial role in tuning the emission wavelength and enhancing the photophysical properties of the iridium center. The ability to achieve high efficiencies across the visible spectrum makes them versatile candidates for various applications.
Other Iridium-based Phosphors: Iridium(III) complexes with other ligand systems, such as phenylpyridine derivatives, are the current industry standard for high-performance phosphorescent OLEDs. They exhibit very high brightness and respectable lifetimes, particularly in the green and red regions of the spectrum[2].
Platinum-based Emitters: Platinum(II) complexes have emerged as strong contenders, especially for deep-blue emission, a challenging area for OLEDs. Recent research has reported platinum-based devices with EQEs approaching 50%, showcasing their potential for highly efficient, color-pure displays[3].
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a paradigm shift in OLED technology. They can theoretically achieve 100% internal quantum efficiency without the need for expensive and rare heavy metals like iridium and platinum. TADF emitters have shown remarkable progress, with EQEs now rivaling those of phosphorescent materials, particularly in the blue and green regions[4].
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate benchmarking of OLED performance. The following sections outline the fundamental protocols for the fabrication and characterization of OLED devices.
OLED Device Fabrication
The fabrication of a multi-layer OLED is a sequential deposition process carried out in a high-vacuum environment to prevent contamination.
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO anode.
-
Hole Injection and Transport Layers (HIL/HTL) Deposition: A hole injection layer (e.g., PEDOT:PSS) is often spin-coated onto the ITO substrate to facilitate the injection of holes. Subsequently, a hole transport layer (e.g., TAPC) is deposited by thermal evaporation.
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with the phenylpyrazole-based or alternative emitter, is deposited via co-evaporation from separate sources. The doping concentration is a critical parameter that is optimized for each emitter system.
-
Electron Transport and Injection Layers (ETL/EIL) Deposition: An electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) are then sequentially deposited by thermal evaporation.
-
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from atmospheric moisture and oxygen.
Performance Characterization
-
Instrumentation: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Procedure: The device is driven by the source meter, which applies a sweeping voltage while measuring the current. The emitted light is captured by the photodiode or spectroradiometer.
-
Calculation: The EQE is calculated from the measured luminance, current density, and the electroluminescence spectrum of the device, assuming a Lambertian emission profile. The luminance is directly obtained from the calibrated photodiode or spectroradiometer.
-
Instrumentation: A dedicated lifetime measurement system is used, which consists of a constant current source and a photodetector to monitor the luminance decay over time.
-
Procedure: The OLED is driven at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²). The luminance is continuously monitored and recorded.
-
Data Analysis: The operational lifetime (LT50) is determined as the time it takes for the luminance to decrease to 50% of its initial value.
Visualizing Key Concepts in OLED Technology
To further elucidate the principles and processes involved in OLED technology, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 4. mdpi.com [mdpi.com]
Phenylpyrazole vs. Triazole Ligands: A Comparative Docking Analysis for Drug Discovery
In the landscape of computational drug design, phenylpyrazole and triazole scaffolds are privileged structures, frequently incorporated into novel therapeutic agents due to their versatile binding capabilities. This guide provides a comparative molecular docking analysis of representative phenylpyrazole and triazole ligands against common drug targets, supported by experimental data from peer-reviewed studies. The aim is to offer researchers and drug development professionals an objective overview of their relative in silico performance.
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key metric, with lower values indicating a more favorable interaction. The following table summarizes the binding energies of various phenylpyrazole and triazole derivatives against several important protein targets, as reported in the literature.
| Target Protein | Ligand Type | Derivative | Binding Energy (kcal/mol) | Reference |
| Topoisomerase IV | Phenylpyrazole-Triazole Hybrid | Compound 12h | -11.0 | [1] |
| Topoisomerase IV | Co-crystallized Ligand (Novobiocin) | - | -9.1 | [1] |
| VEGFR-2 (Tyrosine Kinase) | Phenylpyrazole | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | [2] |
| Aurora A (Protein Kinase) | Phenylpyrazole | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | [2] |
| CDK2 (Protein Kinase) | Phenylpyrazole | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | [2] |
| c-Kit Tyrosine Kinase | Triazole | Compound 7f | -176.749 (Moldock Score) | [3] |
| Protein Kinase B (Akt) | Triazole | Compound 7f | -170.066 (Moldock Score) | [3] |
| CYP51 (Lanosterol 14α-demethylase) | Triazole | Difenoconazole | -6.702 | [4] |
| CYP51 (Lanosterol 14α-demethylase) | Triazole | Compound 5b2 | -5.108 | [4] |
| CYP51 (Lanosterol 14α-demethylase) | Triazole | Compound 5a4 | -4.787 | [4] |
Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols. The Moldock score is a different scoring function and is not directly equivalent to binding energy in kcal/mol.
The data indicates that both phenylpyrazole and triazole derivatives can achieve strong binding affinities to a range of protein targets. Notably, hybrid molecules incorporating both pyrazole and triazole motifs, such as compound 12h, have demonstrated very low binding energies, suggesting a synergistic effect of these two pharmacophores[1]. Phenylpyrazole derivatives have shown potent inhibition of various kinases, with binding energies reaching as low as -10.35 kcal/mol for CDK2[2]. Similarly, triazole-based compounds are well-established inhibitors of enzymes like CYP51, a key target for antifungal agents[4].
Experimental Protocols: Molecular Docking
The following is a generalized protocol for molecular docking studies, synthesized from methodologies reported in the cited literature[1][5][6].
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is then saved in the PDBQT format, which includes atomic charges and atom types.
2. Ligand Preparation:
-
The 2D structures of the phenylpyrazole and triazole ligands are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D structures and their energy is minimized using a force field such as MMFF94.
-
Gasteiger partial charges are computed for the ligand atoms.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
The final ligand structures are saved in the PDBQT format.
3. Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are set to cover the binding pocket.
-
Molecular docking is performed using software such as AutoDock Vina or PyRx.
-
The docking algorithm, often a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the protein's active site.
-
The program calculates the binding energy for each conformation, and the results are ranked.
4. Analysis of Results:
-
The docking results are analyzed to identify the ligand conformation with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
The root-mean-square deviation (RMSD) between the docked conformation and the crystallographic ligand (if available) is calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.
Signaling Pathway and Experimental Workflow
To provide context for the biological relevance of these ligands, the following diagrams illustrate a generic protein kinase signaling pathway, a common target for both phenylpyrazole and triazole derivatives, and a typical experimental workflow for computational drug design.
References
- 1. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety [mdpi.com]
- 5. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 6. Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Phenylpyrazole vs. Benzimidazole: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design
In the landscape of medicinal chemistry, both phenylpyrazole and benzimidazole scaffolds have emerged as "privileged structures," forming the core of numerous biologically active compounds. Their versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, particularly in oncology. This guide provides a head-to-head comparison of these two critical scaffolds, supported by quantitative data and detailed experimental methodologies, to aid researchers in making informed decisions during the drug design process.
Chemical and Physical Properties at a Glance
Both scaffolds, while distinct in their core structures, offer a foundation for developing drugs with favorable pharmacokinetic and pharmacodynamic profiles. The phenylpyrazole core consists of a pyrazole ring attached to a phenyl group, whereas the benzimidazole scaffold is a bicyclic compound formed by the fusion of benzene and imidazole rings.
| Property | Phenylpyrazole Scaffold | Benzimidazole Scaffold |
| Core Structure | A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a phenyl group. | A bicyclic aromatic heterocycle with a benzene ring fused to an imidazole ring. |
| Key Features | The pyrazole ring can act as a hydrogen bond donor and acceptor. The phenyl ring provides a site for various substitutions to modulate activity and physicochemical properties. | The bicyclic system offers a rigid framework. The imidazole portion provides hydrogen bond donor and acceptor capabilities, crucial for target interaction. |
| Common Therapeutic Areas | Primarily known for insecticidal activity, with growing applications as anticancer, anti-inflammatory, and antiviral agents. | Broad-spectrum activity including anticancer, anthelmintic, antiviral, anti-inflammatory, and antifungal properties.[1][2] |
| Mechanism of Action | Varies with substitution; includes GABA-gated chloride channel antagonism (insecticides) and kinase inhibition (anticancer). | Diverse mechanisms including inhibition of tubulin polymerization, kinase inhibition (e.g., EGFR, VEGFR), and targeting of various enzymes and receptors.[3] |
Performance in Anticancer Drug Design: A Quantitative Comparison
Both phenylpyrazole and benzimidazole derivatives have demonstrated significant potential as anticancer agents. The following tables summarize their activity against various cancer cell lines and their inhibitory effects on key cancer-related kinases.
Table 1: Cytotoxicity of Phenylpyrazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylpyrazole Derivative A | A549 (Lung) | 2.2 | [4] |
| Phenylpyrazole Derivative B | HeLa (Cervical) | 9.8 | [4] |
| Phenylpyrazole Derivative C | MCF-7 (Breast) | 5.8 | [4] |
| Phenylbipyridinylpyrazole 5e | SR (Leukemia) | <10 (96% growth inhibition) | [5] |
| Pyrazole Derivative 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [6] |
Table 2: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro aryl benzimidazole 1 | HOS (Osteosarcoma) | 1.8 | |
| Benzimidazole-sulfonamide 10 | PC-3 (Prostate) | 1.02 | |
| Benzimidazole-triazole hybrid 32 | HCT-116 (Colon) | 3.87 | |
| Benzimidazole-oxadiazole 25a | MCF-7 (Breast) | 0.13 | |
| Benzimidazole-pyrimidine hybrid 46 | HT-29 (Colon) | Varies (35x more active than cisplatin) | [7] |
Table 3: Kinase Inhibitory Activity of Phenylpyrazole and Benzimidazole Derivatives
| Scaffold Type | Derivative | Target Kinase | IC50 (nM) | Reference |
| Phenylpyrazole | Pyrazole-based Chk2 inhibitor 17 | Chk2 | 17.9 | [8] |
| Benzimidazole | Pyrazolyl benzimidazole 7 | Aurora A | 28.9 | [9] |
| Benzimidazole | Pyrazolyl benzimidazole 7 | Aurora B | 2.2 | [9] |
| Benzimidazole | Benzimidazole-2-amino derivative 23 | CK1δ | 98.6 | [10] |
| Benzimidazole | Benzimidazole-triazole hybrid 6i | EGFR | 78 | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[15][16][17][18][19]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by the reduction in substrate phosphorylation.
Protocol (Radiometric Assay):
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate, and the test compound at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
Pre-incubation: Incubate the reaction mixture at 30°C for 10 minutes.[15]
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.[15]
-
Incubation: Continue the incubation at 30°C for a defined period (e.g., 30 minutes).[15]
-
Termination: Stop the reaction by adding a stop solution (e.g., LDS sample buffer).[15]
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the extent of inhibition.[15]
Tubulin Polymerization Assay
This assay is used to evaluate the effect of compounds on the assembly of microtubules from tubulin dimers.[8][20][21]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
Protocol (Absorbance-based):
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.[8]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization to a control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these scaffolds and a typical experimental workflow for their evaluation.
Caption: Simplified EGFR signaling pathway often targeted by kinase inhibitors.
Caption: Regulation of microtubule dynamics, a target for anticancer agents.
Caption: General experimental workflow for evaluating novel anticancer compounds.
Conclusion
Both phenylpyrazole and benzimidazole scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. Benzimidazoles have a longer and broader history in drug discovery, leading to a wider range of approved drugs for various diseases. Their ability to mimic endogenous purine structures contributes to their diverse biological activities. Phenylpyrazoles, while historically dominant in the agrochemical sector, are increasingly demonstrating their potential in human medicine, particularly as kinase inhibitors.
The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired drug properties. For targets where a rigid, planar structure with rich hydrogen bonding capabilities is advantageous, such as tubulin, benzimidazoles have a proven track record. For kinase inhibition, both scaffolds have shown promise, and the selection may be guided by the specific sub-pockets of the ATP-binding site that need to be targeted. The growing interest in hybrid molecules containing both pyrazole and benzimidazole moieties suggests that a combination of the favorable attributes of both scaffolds could lead to the development of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. In vitro protein kinase assay [bio-protocol.org]
- 16. In vitro kinase assay [protocols.io]
- 17. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. In vitro tubulin polymerization assay [bio-protocol.org]
- 21. cytoskeleton.com [cytoskeleton.com]
Safety Operating Guide
Proper Disposal of Benzene and 1H-Pyrazole: A Comprehensive Guide for Laboratory Professionals
A detailed guide to the safe handling, storage, and disposal of benzene and 1H-pyrazole in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for benzene and 1H-pyrazole. Adherence to these guidelines is critical for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Both benzene and 1H-pyrazole present significant health and safety risks. Proper handling and storage are paramount to prevent exposure and accidents.
Benzene is a known human carcinogen and a flammable liquid. All work with benzene should be conducted in a designated area within a certified chemical fume hood. Personal protective equipment (PPE), including appropriate gloves (Viton, Neoprene, or polyethylene vinyl alcohol are recommended), chemical splash goggles, and a lab coat, must be worn at all times.
1H-Pyrazole is harmful if swallowed or in contact with skin and causes serious eye irritation. It should be handled with care, avoiding the creation of dust. Standard PPE, including gloves, safety glasses, and a lab coat, is required when working with this compound.
Waste containing either chemical must be segregated at the point of generation. Never mix benzene or 1H-pyrazole waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
Waste Disposal Procedures
The disposal of chemical waste is strictly regulated. The following procedures provide a step-by-step guide for the proper disposal of benzene and 1H-pyrazole.
Benzene Waste Disposal
-
Collection : Collect all benzene-containing waste, including contaminated labware, PPE, and spill cleanup materials, in a designated, leak-proof, and properly labeled hazardous waste container. The container should be made of a material compatible with benzene.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "Benzene," and the associated hazards (e.g., "Flammable," "Toxic," "Carcinogen").
-
Storage : Store the sealed waste container in a designated satellite accumulation area, which should be a flammable liquid storage cabinet. Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.
-
Pickup : Arrange for the collection of the hazardous waste through your institution's EHS department. Do not exceed the storage time limits for hazardous waste in your laboratory.
1H-Pyrazole Waste Disposal
-
Collection : Collect all 1H-pyrazole waste, including unused product and contaminated materials, in a designated, sealed, and properly labeled waste container.
-
Labeling : Label the container with "Hazardous Waste" and "1H-Pyrazole."
-
Storage : Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Disposal : The disposal of 1H-pyrazole waste must be handled by a licensed professional waste disposal service. Contact your EHS department to arrange for proper disposal. Do not dispose of 1H-pyrazole down the drain or in regular trash.
Quantitative Data for Disposal and Regulatory Compliance
The following tables summarize key quantitative data for benzene. Specific regulatory limits for 1H-pyrazole are not as widely established; therefore, it should be managed as a chemical waste according to institutional and local regulations.
| Benzene: Regulatory and Disposal Thresholds | |
| Parameter | Value |
| RCRA Waste Code | D018 (Toxicity Characteristic), F005 (Spent non-halogenated solvent)[1][2][3] |
| Reportable Quantity (RQ) for Spills | 10 lbs (4.54 kg)[4] |
| Maximum Contaminant Level (MCL) in Drinking Water | 5 µg/L[5] |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | 0.5 mg/L[2][3][6] |
| OSHA Permissible Exposure Limit (PEL) - 8-hr TWA | 1 ppm[7] |
| 1H-Pyrazole: Toxicity Data | |
| Parameter | Value |
| Acute Oral LD50 (Rat) | 1010 mg/kg[8] |
| Acute Dermal LD50 (Rabbit) | 400 mg/kg[8] |
Experimental Protocols for Waste Characterization
To ensure compliance with disposal regulations, it may be necessary to determine the concentration of benzene or 1H-pyrazole in a waste stream. The following are outlines of common analytical methods.
Determination of Benzene in Waste Samples via GC-MS
This method is suitable for determining the concentration of benzene in liquid waste.
-
Sample Preparation : A representative sample of the waste is collected. For aqueous samples, a purge-and-trap method is often employed to extract the benzene. For organic waste, direct injection or dilution with a suitable solvent may be possible.
-
Instrumentation : A Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) is used for analysis.
-
GC Conditions :
-
Column : A nonpolar capillary column (e.g., DB-1, ZB-5MS) is typically used.
-
Injector Temperature : 250 °C
-
Oven Program : An initial temperature of 40 °C, held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 35-300.
-
-
Quantification : A calibration curve is generated using standards of known benzene concentrations. The concentration of benzene in the waste sample is determined by comparing its peak area to the calibration curve.
Determination of 1H-Pyrazole in Waste Samples via HPLC
This method can be adapted for the quantification of 1H-pyrazole in aqueous or organic waste streams.
-
Sample Preparation : The waste sample is filtered to remove particulates. Depending on the matrix and concentration, dilution with the mobile phase or a suitable solvent may be necessary.
-
Instrumentation : A High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
HPLC Conditions :
-
Column : A C18 reverse-phase column (e.g., Eclipse XBD-C18, 250 mm x 4.6 mm, 5 µm) is suitable.[9]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[10]
-
Flow Rate : 1.0 mL/min.[9]
-
Detection Wavelength : Determined by the UV absorbance maximum of 1H-pyrazole.
-
-
Quantification : A calibration curve is prepared using 1H-pyrazole standards of known concentrations. The sample's peak area is used to calculate the concentration.
Disposal Decision Workflow
The following diagrams illustrate the logical steps for the proper disposal of benzene and 1H-pyrazole waste.
Caption: Benzene Waste Disposal Workflow.
Caption: 1H-Pyrazole Waste Disposal Workflow.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comprehensive Safety Protocol: Handling Benzene and 1H-Pyrazole in a Laboratory Setting
This document provides essential safety and logistical information for the handling and disposal of benzene and 1H-pyrazole. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and mitigate risks associated with these chemicals.
Benzene (CAS No: 71-43-2)
Benzene is a highly flammable, colorless to light-yellow liquid with a sweet, aromatic odor.[1][2] It is a known human carcinogen, mutagen, and poses a significant health risk through inhalation, skin contact, or ingestion.[3][4][5] Vapors are heavier than air and can accumulate in low-lying areas, posing a fire and explosion hazard.[6][7]
Exposure Limits
It is critical to maintain workplace exposure below established limits. Engineering controls and personal protective equipment are selected based on these thresholds.
| Regulatory Body | Time-Weighted Average (TWA) - 8-Hour | Short-Term Exposure Limit (STEL) - 15 Mins |
| OSHA (Permissible Exposure Limit - PEL) | 1 ppm | 5 ppm |
| NIOSH (Recommended Exposure Limit - REL) | 0.1 ppm | 1 ppm |
| Data sourced from OSHA and NIOSH guidelines.[1][8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling benzene to prevent exposure.[5]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Skin/Hand Protection | A chemically resistant lab coat or apron must be worn.[9] Recommended glove materials include Butyl, Neoprene, polyvinyl alcohol, and Viton®/Neoprene to prevent skin contact.[10][11] Always inspect gloves for integrity before use. |
| Respiratory Protection | Required when engineering controls cannot maintain airborne concentrations below the PEL.[6][10] Use a NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the concentration.[1] A full-facepiece respirator offers greater protection. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with benzene must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11][12]
-
Use explosion-proof ventilation and non-sparking tools and equipment to prevent ignition.[1][4]
Handling Procedures:
-
Post warning signs at the entrance to any area where benzene is used, indicating it is a cancer hazard and flammable.[6]
-
Eliminate all ignition sources, including open flames, hot surfaces, and static discharge.[1][10] "No Smoking" policies must be strictly enforced.[11]
-
When transferring benzene, ensure containers are grounded and bonded to prevent static electricity buildup.[4][6]
-
Use a secondary container, such as a bottle carrier, when transporting benzene.[9]
Storage:
-
Store benzene in tightly sealed, properly labeled containers.[6][10]
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like oxidizing agents (perchlorates, nitrates, etc.).[9][10][11]
-
Fire extinguishers must be readily available.[6]
Emergency and Disposal Plan
Spill Response:
-
Small Spills (<1 Liter):
-
Evacuate all non-essential personnel from the area.[10]
-
Remove all sources of ignition.[11]
-
Wearing appropriate PPE, cover the spill with a non-reactive absorbent material such as activated charcoal, dry sand, or earth.[10][13]
-
Collect the absorbent material and place it into a suitable, covered, and labeled container for hazardous waste disposal.[1]
-
-
Large Spills (>1 Liter):
First Aid:
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Quickly remove contaminated clothing.[10] Immediately wash the affected area with soap and large amounts of water.[10] Contaminated clothing must be disposed of as hazardous waste.[9] Seek medical attention.[10]
-
Inhalation: Move the exposed person to fresh air immediately.[6] If breathing has stopped, apply artificial respiration.[6] Seek immediate medical assistance.[6]
-
Ingestion: Do NOT induce vomiting.[6][14] Seek immediate medical attention.[6]
Disposal Plan:
-
Benzene and all benzene-contaminated materials (e.g., absorbent pads, gloves, lab coats) are considered hazardous waste.[6][9]
-
Never dispose of benzene down the sink or in regular trash.[6]
-
Collect all waste in properly labeled, sealed containers.
-
Contact your institution's EHS department for hazardous waste collection and disposal according to local, state, and federal regulations.[9][15]
1H-Pyrazole (CAS No: 288-13-1)
1H-Pyrazole is a colorless crystalline solid.[16] It is classified as harmful if swallowed and causes skin and serious eye irritation.[17][18] Inhalation of dust may cause respiratory irritation.[17][19]
Personal Protective Equipment (PPE)
Proper PPE is essential to prevent direct contact when handling 1H-pyrazole.[20]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety glasses with side shields or safety goggles that are compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[17][18][21] |
| Skin/Hand Protection | Wear a lab coat and appropriate protective gloves to prevent skin exposure.[17][21] Always wash hands thoroughly with soap and water after handling.[20] |
| Respiratory Protection | A respirator is not typically required if work is conducted with adequate ventilation. If dust is generated, use a NIOSH-approved dust respirator or work in a chemical fume hood to keep airborne concentrations low.[20][21] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle 1H-pyrazole in a well-ventilated area.[20] The use of local exhaust ventilation or a chemical fume hood is recommended to control dust.[22]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[18][21]
Handling Procedures:
-
Avoid generating dust during handling.[20]
-
Minimize all personal contact with the substance.[20]
-
Do not eat, drink, or smoke in areas where 1H-pyrazole is handled.[17][20]
-
Wash hands and face thoroughly after handling is complete and before breaks.[22]
Storage:
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids.[18][21]
Emergency and Disposal Plan
Spill Response:
-
Avoid creating dust.[20]
-
Wearing appropriate PPE, clean up spills immediately.[20]
-
Use dry clean-up methods. Carefully sweep or vacuum the spilled material.[20]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[20]
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Seek medical attention if irritation persists.[18]
-
Skin Contact: Wash the affected skin immediately with soap and plenty of water while removing any contaminated clothing.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[18]
-
Ingestion: Rinse the mouth with water. Call a poison center or physician if you feel unwell.[18]
Disposal Plan:
-
Dispose of 1H-pyrazole and contaminated waste in an approved hazardous or special waste collection container.[18][20]
-
Do not allow the chemical to enter drains, sewers, or waterways.[20]
-
All disposal must be conducted in accordance with institutional policies and local regulations. Consult your EHS department for guidance.
Safe Chemical Handling Workflow
The following diagram illustrates the logical workflow for handling hazardous laboratory chemicals like benzene and 1H-pyrazole, from initial planning to final disposal.
Caption: Logical workflow for safe chemical handling in a laboratory environment.
References
- 1. CCOHS: Benzene [ccohs.ca]
- 2. Benzene | Chemical Emergencies | CDC [cdc.gov]
- 3. nis.rs [nis.rs]
- 4. carlroth.com [carlroth.com]
- 5. safetynotes.net [safetynotes.net]
- 6. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. Benzene Health Hazards and Workplace Exposure Limits [weeklysafety.com]
- 8. osha.gov [osha.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. osha.gov [osha.gov]
- 14. vitol.com [vitol.com]
- 15. Valisure [valisure.com]
- 16. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
